Crisaborole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10BNO3 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D |
InChI Key |
USZAGAREISWJDP-RHQRLBAQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Crisaborole-d4: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Crisaborole-d4, a deuterated analog of Crisaborole. Crisaborole is a non-steroidal topical medication utilized for the treatment of mild-to-moderate atopic dermatitis.[1][2] The inclusion of deuterium (B1214612) in this compound makes it a valuable tool, particularly as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification in biological samples.[3]
Core Chemical Properties
This compound, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4, possesses specific physicochemical characteristics that are crucial for its application in research and development.[6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆D₄BNO₃ | [6][8][9] |
| Molecular Weight | 255.07 g/mol | [6][8][10] |
| CAS Number | 2268785-42-6 | [7][9] |
| Appearance | White to Off-White Solid | [6] |
| IUPAC Name | 4-((1-hydroxy-1, 3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzonitrile-2, 3, 5, 6-d4 | [3] |
| Synonyms | 4-((1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzonitrile-d4; 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-[4][5]-benzoxaborole-d4 | [8] |
Stability Profile
The stability of this compound is a critical factor for its storage and use in experimental settings.
Storage Conditions:
-
For long-term storage, it is recommended to keep this compound at -20°C, protected from light.[10]
-
In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[10]
-
For shorter-term storage, a temperature of 2-8°C in a refrigerator is also cited.[8]
Solution Stability:
-
A study on the stability of Crisaborole and its D4 analog in aqueous standards (150.0 ng/mL and 100.0 ng/mL, respectively) demonstrated stability at ambient temperature (25°C) for 36 hours.[11]
Long-Term Stability in Biological Matrix:
-
In a study involving drug-spiked plasma samples, Crisaborole was found to be stable for at least 30 days when stored at -30°C.[11]
Experimental Protocols
Detailed methodologies are essential for the accurate analysis and application of this compound.
Quantification in Human Plasma via UHPLC-MS/MS
This method is designed for the rapid and sensitive determination of Crisaborole in human plasma, utilizing this compound as an internal standard.[12]
-
Sample Preparation: Protein precipitation is employed for the extraction of the analyte from human plasma. Acetonitrile (B52724) is used as the precipitation solvent.[12]
-
Chromatography:
-
Mass Spectrometry:
-
Validation: The assay was validated with a linear calibration range of 0.20-80 ng/mL. The intra-day and inter-day precision was less than 9.17%, and the accuracy ranged from -2.29% to 6.33%.[12]
Quantification in Nanoemulsion via RP-HPLC
This method was developed to determine the concentration of Crisaborole in nanoemulsion formulations.
-
Chromatography:
-
System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18.
-
Mobile Phase: A gradient elution of phosphate (B84403) buffer (pH 3) and acetonitrile, with the acetonitrile volume increasing from 30% to 95% over 15 minutes.
-
Flow Rate: 0.65 mL/min.
-
Column Temperature: 40°C.
-
-
Detection:
-
Wavelength: 252 nm.
-
-
Validation: The method demonstrated linearity in the concentration range of 1.56-100 µg/mL. The limit of detection (LOD) was 1.84 µg/mL, and the limit of quantitation (LOQ) was 5.58 µg/mL.
Purification by Crystallization
A process for purifying Crisaborole has been described, which can be adapted for its deuterated analog.
-
Procedure:
-
Outcome: This process yields crystalline Crisaborole with a purity of 99.7%.[13]
Mechanism of Action: PDE4 Inhibition
Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][5] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule in inflammatory pathways.[14] By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels.[4][5] This elevation in cAMP is thought to downregulate the production of pro-inflammatory cytokines, such as TNF-α, IL-2, IL-4, IL-5, and IFN-γ, thereby reducing the inflammation associated with atopic dermatitis.[1][15]
Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.
References
- 1. Crisaborole - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. veeprho.com [veeprho.com]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alentris.org [alentris.org]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. ijpsr.com [ijpsr.com]
- 12. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 14. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 15. Crisaborole | 906673-24-3 [chemicalbook.com]
Crisaborole-d4: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Crisaborole-d4 in research, with a focus on its role as an internal standard in bioanalytical method development and pharmacokinetic studies.
Introduction to this compound
This compound is the deuterium-labeled analog of Crisaborole, a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor.[1] The substitution of four hydrogen atoms with deuterium (B1214612) increases the molecular weight of the compound, allowing it to be distinguished from the unlabeled Crisaborole by mass spectrometry. This key characteristic makes this compound an ideal internal standard for the accurate and precise quantification of Crisaborole in biological matrices.[2][3] Its primary application in research is to improve the reliability of analytical methods, particularly in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]
Core Application: Internal Standard in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. This compound is utilized as an IS in validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the determination of Crisaborole in human plasma.[2][3]
Principle of Use
By adding a fixed amount of this compound to all calibration standards, quality control samples, and unknown study samples, any loss of analyte during extraction, or variations in instrument response, will affect both the analyte (Crisaborole) and the internal standard to a similar extent. The quantification is then based on the ratio of the analytical response of Crisaborole to that of this compound, which provides a more accurate and precise measurement.
Quantitative Data from Method Validation Studies
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS assay for the quantification of Crisaborole in human plasma using this compound as an internal standard.[2][3]
Table 1: Linearity and Sensitivity of the UHPLC-MS/MS Method
| Parameter | Value |
| Linearity Range | 0.20 - 80 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Data sourced from a study by Feng et al. (2022).[2][3]
Table 2: Precision and Accuracy of the UHPLC-MS/MS Method
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 9.17% | < 9.17% | -2.29% to 6.33% |
| Medium | < 9.17% | < 9.17% | -2.29% to 6.33% |
| High | < 9.17% | < 9.17% | -2.29% to 6.33% |
Data sourced from a study by Feng et al. (2022).[2][3]
Table 3: Recovery of Crisaborole and this compound
| Compound | Average Extraction Recovery (%) |
| Crisaborole | 84.61% |
| This compound (IS) | 91.43% |
Data sourced from a study by Feng et al. (2022).[2][3]
Experimental Protocols
UHPLC-MS/MS Method for Crisaborole Quantification in Human Plasma
This section details a typical experimental protocol for the quantification of Crisaborole in human plasma using this compound as an internal standard.[2][3]
4.1.1 Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples.
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4.1.2 Chromatographic Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: Optimized for separation
4.1.3 Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
Signaling Pathway of Crisaborole
While this compound's primary role is analytical, understanding the mechanism of action of the parent compound, Crisaborole, is crucial for researchers. Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP is thought to modulate downstream inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and T-cell signaling pathways, ultimately reducing the production of pro-inflammatory cytokines.
Experimental Workflow for Pharmacokinetic Studies
The use of this compound is integral to conducting pharmacokinetic (PK) studies of Crisaborole. The following diagram illustrates a typical workflow.
Conclusion
This compound is an essential tool for researchers in drug development, particularly for those studying the pharmacokinetics and metabolism of Crisaborole. Its use as an internal standard in UHPLC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for regulatory submissions and for making informed decisions throughout the drug development process. This guide provides a comprehensive overview of its application, supported by quantitative data and detailed experimental protocols, to aid researchers in their study design and execution.
References
The Role of Crisaborole-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and application of Crisaborole-d4 as an internal standard in the bioanalysis of crisaborole (B606811). The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document details the foundational principles, experimental protocols, and data supporting the use of this compound in pharmacokinetic and other quantitative studies.
Introduction: The Gold Standard of Bioanalysis
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical process, yet they are distinguishable by their mass-to-charge ratio (m/z). This compound, a deuterium-labeled analog of crisaborole, serves this purpose by ensuring reliable analysis in therapeutic drug monitoring and pharmacokinetic studies.[1]
Mechanism of Action: Crisaborole and PDE4 Inhibition
Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor.[2][3] Its mechanism of action involves the inhibition of the PDE4 enzyme in inflammatory cells. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP is a negative regulator of the inflammatory response, resulting in a reduction of pro-inflammatory cytokines. This ultimately alleviates the signs and symptoms of inflammatory skin conditions like atopic dermatitis.
The core principle of using this compound as an internal standard does not relate to the pharmacological mechanism of crisaborole itself, but rather to the analytical process of its quantification. The near-identical chemical nature of this compound to crisaborole ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable reference for accurate measurement.
The "Mechanism" of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard lies in its ability to mimic the analyte (crisaborole) throughout the analytical workflow, thereby correcting for potential errors at various stages.
-
Sample Preparation: During extraction from biological matrices like plasma or skin homogenates, any loss of crisaborole will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: this compound co-elutes with crisaborole, meaning they have virtually the same retention time. This ensures that any temporal variations in instrument performance affect both compounds equally.
-
Mass Spectrometric Detection: In the mass spectrometer source, both molecules may experience ionization enhancement or suppression due to matrix effects. Because they are chemically almost identical, these effects will be consistent for both the analyte and the internal standard.
By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise quantification of crisaborole.
Below is a logical diagram illustrating the role of an internal standard in correcting for analytical variability.
Caption: Logical workflow demonstrating how this compound corrects for variability.
Experimental Protocols for Quantification
The following are detailed methodologies for the quantification of crisaborole in human plasma using this compound as an internal standard, based on validated LC-MS/MS methods.
Method 1: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2][3]
Materials:
-
Human plasma samples
-
Crisaborole and this compound stock solutions
-
Acetonitrile (B52724) (ACN), HPLC grade
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of sample cleanup compared to protein precipitation.[4]
Materials:
-
Human plasma samples
-
Crisaborole and this compound stock solutions
-
Dichloromethane (B109758), HPLC grade
-
Mobile phase for reconstitution
Procedure:
-
Pipette a known volume of plasma into a polypropylene (B1209903) tube.
-
Add the this compound internal standard working solution.
-
Add dichloromethane as the extraction solvent.
-
Vortex to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.[4]
-
Reconstitute the residue with 200 µL of the mobile phase.[4]
-
Inject the reconstituted sample into the LC-MS/MS system.
Below is a diagram illustrating a typical sample preparation workflow.
Caption: Experimental workflow for protein precipitation sample preparation.
Quantitative Data and Method Parameters
The following tables summarize key quantitative data and parameters from validated bioanalytical methods for crisaborole using this compound.
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Crisaborole | 250.0 | 118.0 | ESI- | [2][3] |
| This compound | 254.0 | 121.9 | ESI- | [2][3] |
| Crisaborole | 252.1 | 222.1 | ESI+ | [4][5] |
| This compound | 256.1 | 222.1 | ESI+ | [4][5] |
| Crisaborole (oxalic acid adduct) | 322 | 250 | ESI- | |
| This compound (oxalic acid adduct) | 326 | 254 | ESI- |
ESI: Electrospray Ionization
Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Waters Xterra C18 (100 x 4.6 mm, 5µm) | Not specified |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.5) : Methanol (10:90 v/v) | Gradient of acetonitrile and water |
| Flow Rate | 0.5 mL/min | Not specified |
| Run Time | 2.0 min | 3.3 min |
| Reference | [4][5] | [2][3] |
Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.20 - 80 ng/mL | [2][3] |
| 75.0 - 225.0 ng/mL | [4][5] | |
| Correlation Coefficient (r²) | > 0.999 | [4][5] |
| Intra- & Inter-day Precision (%RSD) | < 9.17% | [2][3] |
| Accuracy | -2.29% to 6.33% | [2][3] |
| Mean Extraction Recovery (Crisaborole) | 84.61% | [2][3] |
| Mean Extraction Recovery (this compound) | 91.43% | [2][3] |
Signaling Pathway of Crisaborole
While not directly related to its function as an internal standard, understanding the pharmacological context is important for researchers. Crisaborole inhibits PDE4, which is responsible for the degradation of cAMP to AMP. By inhibiting this enzyme, intracellular cAMP levels rise, leading to a downstream reduction in the production of inflammatory cytokines.
The following diagram illustrates this signaling pathway.
Caption: Crisaborole's mechanism of action via PDE4 inhibition.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of crisaborole in biological matrices. Its near-identical physicochemical properties to the parent compound allow it to serve as an ideal internal standard, effectively compensating for variability throughout the analytical process. The detailed experimental protocols and validated performance data presented in this guide underscore its critical role in robust bioanalytical method development for pharmacokinetic studies and therapeutic drug monitoring. The successful application of such methods is essential for advancing the clinical development and understanding of crisaborole.
References
Synthesis and Isotopic Purity of Crisaborole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity of Crisaborole-d4, a deuterated internal standard essential for the accurate quantification of the non-steroidal anti-inflammatory drug, Crisaborole. This document outlines a plausible synthetic pathway, details analytical methodologies for purity assessment, and presents key quantitative data for researchers in drug development and metabolism.
Introduction
Crisaborole, a phosphodiesterase-4 (PDE-4) inhibitor, is a topical treatment for mild-to-moderate atopic dermatitis. For pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of the drug in biological matrices. This compound, with four deuterium (B1214612) atoms incorporated into its structure, serves this purpose. Its use in liquid chromatography-mass spectrometry (LC-MS) methods corrects for variability during sample preparation and analysis. The IUPAC name for this compound is 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4, indicating that the deuterium atoms are located on the benzonitrile (B105546) ring.
Synthesis of this compound
A general synthetic strategy for Crisaborole involves the reaction of a protected 5-halobenzoxaborole derivative with a cyanophenol. Adapting this for the deuterated analog, the synthesis would likely proceed via the reaction of a suitable 5-substituted-1-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol-d4.
Plausible Synthetic Pathway
A potential synthetic route is outlined below. This pathway is a logical adaptation of known non-deuterated synthesis methods.
Caption: Plausible synthetic pathway for this compound.
Isotopic Purity and Chemical Analysis
The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte, leading to more accurate and reliable quantitative results.
Quantitative Data
The chemical and isotopic purity of commercially available this compound are high, as evidenced by data from certificates of analysis.
| Parameter | Specification | Method |
| Chemical Purity | >95% | HPLC |
| 98.8% | qNMR | |
| Isotopic Enrichment | >95% (for d4) | MS |
| 97.9% | MS |
Data sourced from various suppliers' certificates of analysis.
Experimental Protocols for Purity Analysis
The determination of chemical and isotopic purity of this compound is primarily achieved through a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).
1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the presence of any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of this compound is compared to the total area of all peaks to determine the chemical purity.
2. Isotopic Purity Determination by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Full scan from m/z 250-260 to observe all isotopologues.
-
Data Analysis: The relative abundances of the [M-H]⁻ ions for Crisaborole-d0 (m/z 250.0), d1 (m/z 251.0), d2 (m/z 252.0), d3 (m/z 253.0), and d4 (m/z 254.0) are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologues.
3. Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is commonly used for the quantification of Crisaborole in biological samples, utilizing this compound as an internal standard. The method validation for such an assay provides indirect evidence of the purity and performance of the deuterated standard.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Conditions:
-
Procedure: Plasma samples are prepared by protein precipitation with acetonitrile, fortified with this compound internal standard, and injected into the UHPLC-MS/MS system. The peak area ratio of the analyte to the internal standard is used for quantification.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Workflow for the analysis of this compound purity.
Conclusion
This compound is a high-purity, isotopically enriched internal standard that is indispensable for the accurate bioanalysis of Crisaborole. While a definitive, published synthesis protocol is not available, a plausible route involving the coupling of a deuterated cyanophenol derivative with the benzoxaborole core is proposed. The analytical methods outlined in this guide, particularly HPLC and high-resolution mass spectrometry, are essential for verifying the chemical and isotopic purity of this compound, ensuring its reliability in regulated and research environments. For all quantitative applications, it is imperative to refer to the batch-specific certificate of analysis provided by the supplier.
References
Decoding the Crisaborole-d4 Certificate of Analysis: A Technical Guide
For researchers and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like Crisaborole-d4 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and stability. This guide offers an in-depth explanation of a typical this compound CoA, detailing the key analytical tests and the methodologies behind them.
This compound, a deuterium-labeled version of the phosphodiesterase-4 (PDE-4) inhibitor Crisaborole, is primarily used as an internal standard in pharmacokinetic and analytical studies to ensure accurate quantification of the parent drug.[1] Its utility hinges on its well-defined chemical and isotopic properties, which are meticulously detailed in the CoA.
General Information
A typical CoA begins with fundamental details about the compound and the specific batch being certified.
| Parameter | Description |
| Product Name | This compound |
| CAS Number | 2268785-42-6[2][3] |
| Molecular Formula | C₁₄H₆D₄BNO₃[2][3][4][5] |
| Molecular Weight | 255.07 g/mol [2][4] |
| Batch Number | Unique identifier for the specific production lot. |
| Appearance | Physical state and color of the material. For this compound, this is typically an off-white to light yellow solid.[2] |
| Storage | Recommended conditions to ensure stability, such as -20°C and protection from light.[2][5] |
Quantitative Analysis: Purity and Isotopic Enrichment
This section presents the core quantitative data that defines the quality of the this compound batch.
| Analytical Test | Method | Result | Specification |
| Chemical Purity | HPLC/UPLC | >98%[4] | ≥ 95% or ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry / QNMR | ≥ 95%[5] | Typically ≥ 95% |
| Assay | QNMR | 98.8%[2] | Report Value |
Chemical Purity by High-Performance Liquid Chromatography (HPLC/UPLC)
Purpose: To determine the percentage of this compound in the sample relative to any impurities or degradation products.[6]
Experimental Protocol: A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is often employed for the assay of Crisaborole and its deuterated analogue.
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C-18, 100 x 2.1mm, 1.7 µm) is a common choice.[7]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).[7]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[7]
-
Detection: UV detection at a wavelength where Crisaborole exhibits maximum absorbance.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in a suitable diluent. This is further diluted to a working concentration.[7]
-
Quantification: The peak area of this compound is compared to that of a certified reference standard to calculate the purity.
Isotopic Enrichment by Mass Spectrometry and NMR
Purpose: To determine the percentage of molecules that contain the desired number of deuterium (B1214612) atoms (in this case, four). Isotopic enrichment is a critical parameter as it confirms the identity of the deuterated compound and its suitability as an internal standard.[8][9]
Experimental Protocols:
A. Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining isotopic purity.[8][10]
-
Instrumentation: A high-resolution mass spectrometer (HR-MS) coupled with an electrospray ionization (ESI) source and a liquid chromatography system.[8][10]
-
Method: The sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio (m/z) of the ions. For this compound, the analysis will focus on the relative intensities of the molecular ion peaks corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species.[10]
-
Data Analysis: The isotopic enrichment is calculated by integrating the ion currents for each isotopic species.[8][10] A validated UPLC-MS/MS assay for Crisaborole has utilized negative electrospray ionization with multiple reaction monitoring, quantifying ion pairs of m/z 250.0→118.0 for Crisaborole and m/z 254.0→121.9 for this compound.[11]
B. Quantitative Nuclear Magnetic Resonance (QNMR): NMR spectroscopy not only confirms the structure and position of the deuterium labels but can also provide information on isotopic purity.[8][10]
-
Instrumentation: A high-field NMR spectrometer.
-
Method: ¹H NMR spectra are acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated, relative to the signals of the non-deuterated parts of the molecule, is indicative of high isotopic enrichment.
-
Data Analysis: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals at the deuterated positions with the integration of a signal from a non-deuterated position in the molecule.
Residual Solvents Analysis
Purpose: To identify and quantify any residual organic solvents that may be present from the manufacturing process.[12][13][14] These solvents have no therapeutic benefit and must be controlled within strict limits based on their toxicity.[13][15][16]
Regulatory Context: The analysis of residual solvents is guided by the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>.[12][15] Solvents are categorized into three classes based on their risk to human health:
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents to be limited.
-
Class 3: Solvents with low toxic potential.
Experimental Protocol (Headspace Gas Chromatography - HS-GC): Headspace gas chromatography is the standard technique for residual solvent analysis in pharmaceuticals.[15][16]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Sample Preparation: An accurately weighed sample of this compound is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide).[15] The vial is sealed and heated to allow the volatile solvents to partition into the headspace gas.
-
GC Analysis: A portion of the headspace gas is injected into the GC. The separation of solvents is typically achieved on a G43 phase (624-type column).[12]
-
Quantification: The peak areas of any detected solvents are compared to those of a standard solution containing known amounts of the solvents to determine their concentration in the original sample.
Conclusion
The Certificate of Analysis for this compound is a testament to the rigorous quality control measures applied to ensure its suitability for research and development. By understanding the data presented and the experimental protocols used to generate it, scientists and drug development professionals can confidently use this material in their studies, knowing that it meets the required specifications for purity, identity, and isotopic enrichment.
References
- 1. veeprho.com [veeprho.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. sussex-research.com [sussex-research.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ijsdr.org [ijsdr.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. scispace.com [scispace.com]
Crisaborole-d4: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Crisaborole-d4 is the deuterated analog of Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Crisaborole in biological samples.[1][2] The stable isotope-labeled form of the compound enhances the accuracy of mass spectrometry and liquid chromatography methods.[2] This guide provides an in-depth overview of this compound, including its chemical properties, supplier information, and relevant experimental workflows. This document is intended for research use only and not for human or veterinary applications.[3][4]
Technical Data and Supplier Information
This compound is available from various chemical suppliers. The following tables summarize key technical specifications and purchasing information compiled from publicly available data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile-d4[5] |
| Synonyms | AN-2728-d4, PF-06930164-d4, Eucrisa-d4[1][3] |
| Molecular Formula | C₁₄H₆D₄BNO₃[3][4][5][6][7][8][9] |
| Molecular Weight | 255.07 g/mol [4][5][6][7] |
| Appearance | Off-white to light yellow solid[6][8] |
| Storage Conditions | -20°C, protect from light[3][6] |
Table 2: Supplier and Product Specifications
| Supplier | CAS Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | 2268785-42-6[6] | 98.8% (QNMR)[6] | 97.9%[6] | Not specified |
| BDGSynthesis | 906673-24-3 (unlabelled)[7] | >98% (HPLC)[7] | Not specified | 10mg, 25mg[7] |
| Simson Pharma | 2268785-42-6[5] | Not specified | Not specified | Not specified |
| Sussex Research | N/A | >95% (HPLC)[3] | >95%[3] | Not specified |
| CymitQuimica | 906673-24-3 | Not specified | Not specified | 5mg, 10mg, 25mg, 50mg, 100mg[8] |
| Cleanchem | 2268785-42-6[9] | Not specified | Not specified | Custom Synthesis[9] |
Note: Purity and isotopic enrichment values can vary between batches. It is recommended to consult the Certificate of Analysis provided by the supplier for lot-specific data.[5][7]
Experimental Protocols and Workflows
The primary application of this compound is as an internal standard for the quantification of Crisaborole in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
Bioanalytical Workflow for Crisaborole Quantification
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Crisaborole from biological samples.
Caption: Bioanalytical workflow for Crisaborole quantification.
Mechanism of Action of Crisaborole
This compound itself is not pharmacologically active but serves as a tool to study the parent compound. Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[10] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.[10][11]
Crisaborole Signaling Pathway
The diagram below illustrates the simplified signaling pathway of Crisaborole's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. sussex-research.com [sussex-research.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Crisaborole D4 | CAS No- 2268785-42-6 | Simson Pharma Limited [simsonpharma.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. bdg.co.nz [bdg.co.nz]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Crisaborole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. go.drugbank.com [go.drugbank.com]
Crisaborole-d4: A Technical Guide to Deuterium Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Crisaborole-d4, a deuterated analog of the non-steroidal anti-inflammatory drug Crisaborole. This document details the precise location of deuterium (B1214612) labeling, presents key quantitative data, and outlines a potential synthetic pathway. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for accurate quantification of the parent drug in biological matrices.[1][2]
Deuterium Labeling Position
The deuterium atoms in this compound are strategically positioned on the benzonitrile (B105546) ring. The chemical name for this compound is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[1][4][5] This nomenclature explicitly indicates that the four deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions of the benzonitrile moiety.
The molecular formula of this compound is C14H6D4BNO3, and its molecular weight is approximately 255.07 g/mol .[3][4][6][7][8]
Below is a diagram illustrating the chemical structure of Crisaborole with the deuterium labeling positions highlighted in this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. theclinivex.com [theclinivex.com]
- 6. sussex-research.com [sussex-research.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. bdg.co.nz [bdg.co.nz]
An In-Depth Technical Guide to the Metabolism and Potential Metabolites of Crisaborole-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of Crisaborole-d4, a deuterated analog of the non-steroidal phosphodiesterase 4 (PDE4) inhibitor, crisaborole (B606811). While this compound is primarily utilized as an internal standard in pharmacokinetic studies, understanding its metabolic fate is crucial for interpreting analytical data and for the broader understanding of deuterated drug development. This document details the metabolic pathways of crisaborole, the presumed, analogous pathways for this compound, quantitative pharmacokinetic data, and detailed experimental protocols for in vitro metabolism studies. The guide also visualizes the metabolic pathways and the pharmacological signaling cascade of crisaborole through detailed diagrams.
Introduction
Crisaborole is a topical treatment for mild to moderate atopic dermatitis.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4] this compound is a deuterated version of crisaborole, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of crisaborole in biological matrices.[5][6] While the metabolic profile of this compound has not been explicitly detailed in published literature, it is presumed to follow the same pathways as crisaborole. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[3][5][7] This guide will therefore focus on the established metabolism of crisaborole as a proxy for this compound, while also discussing the potential impact of deuteration.
Metabolic Pathways of Crisaborole
Crisaborole undergoes extensive metabolism to inactive metabolites. The primary metabolic pathway involves hydrolysis and oxidation.
Primary Metabolism: The initial step is the hydrolytic cleavage of the oxaborole ring and oxidative deboronation to form the major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1, also known as AN7602).[4][8][9] This reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4, CYP1A1/2, CYP2B6, and CYP2E1 playing a role.[8]
Secondary Metabolism: Metabolite 1 (AN7602) is further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2, also known as AN8323).[4][8][9] Additionally, Metabolite 1 can undergo sulfation to form AN7602-sulfate.[4][8] Both Metabolite 1 and Metabolite 2 are considered inactive.[9]
Metabolic Pathway Diagram
Caption: Metabolic pathway of this compound.
Quantitative Pharmacokinetic Data
The systemic exposure to crisaborole and its metabolites following topical administration is low. The following tables summarize the pharmacokinetic parameters of crisaborole and its major metabolites, AN7602 and AN8323, from a clinical study in pediatric patients (2-17 years) with atopic dermatitis who received crisaborole ointment 2% twice daily for 8 days.[4][8][9]
Table 1: Mean (± SD) Pharmacokinetic Parameters on Day 8
| Analyte | Cmax (ng/mL) | AUC0-12 (ng*h/mL) |
| Crisaborole | 127 (± 196) | 949 (± 1240) |
| AN7602 (Metabolite 1) | 40.8 (± 48.6) | 290 (± 313) |
| AN8323 (Metabolite 2) | 6150 (± 4790) | 63,400 (± 49,000) |
Table 2: Mean Accumulation Factor (Day 8/Day 1)
| Analyte | Accumulation Factor (AUC0-12) |
| Crisaborole | 1.87 |
| AN7602 (Metabolite 1) | 1.71 |
| AN8323 (Metabolite 2) | 6.28 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability of a test compound like this compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound (test compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration typically 1 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the quantification of this compound and its metabolites in plasma.
Objective: To quantify the concentrations of this compound, AN7602-d4, and AN8323-d4 in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., crisaborole).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
Injection Volume: A small volume of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for crisaborole and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analytes.
-
Determine the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for metabolism studies.
Pharmacological Signaling Pathway
Crisaborole exerts its anti-inflammatory effects by inhibiting PDE4. The following diagram illustrates the signaling cascade.
Signaling Pathway Diagram
Caption: Crisaborole's PDE4 signaling pathway.
In inflammatory cells, the inhibition of PDE4 by crisaborole leads to an accumulation of intracellular cAMP.[1][2][3] This increase in cAMP has two major downstream effects:
-
Activation of Protein Kinase A (PKA): PKA is a key enzyme that, when activated by cAMP, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This can lead to the transcription of anti-inflammatory genes.
-
Inhibition of the NF-κB Pathway: Increased cAMP levels can suppress the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory cytokines.
By these mechanisms, crisaborole ultimately reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-2, IL-4, IL-5, IL-13, IL-17), thereby mitigating the inflammatory response characteristic of atopic dermatitis.[4]
Conclusion
This compound, while primarily used as an analytical tool, is expected to undergo metabolism through pathways analogous to crisaborole, involving hydrolysis and oxidation to form the primary metabolites AN7602-d4 and AN8323-d4. The deuteration may potentially slow the rate of these metabolic processes due to the kinetic isotope effect. The quantitative data for crisaborole and its metabolites indicate low systemic exposure after topical application. The detailed experimental protocols provided in this guide offer a framework for conducting in vitro metabolism and bioanalytical studies. Furthermore, the elucidation of the PDE4 signaling pathway provides a clear understanding of the mechanism of action of crisaborole. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and metabolism.
References
- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic potential and mechanism of action of Crisaborole_Chemicalbook [chemicalbook.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of Crisaborole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Crisaborole-d4, a deuterated analog of the non-steroidal anti-inflammatory drug Crisaborole. Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, as well as for its potential applications in various research and development settings. While specific experimental data for this compound is limited in publicly available literature, its solubility is expected to be highly comparable to that of Crisaborole. The data and protocols presented herein are based on published information for Crisaborole and established methodologies for solubility determination.
Data Presentation: Quantitative Solubility of Crisaborole
The following table summarizes the reported solubility of Crisaborole in a range of solvents. This data serves as a strong proxy for the expected solubility of this compound.
| Solvent | Solubility | Temperature | Method |
| Organic Solvents | |||
| Octanol | 75.80 ± 1.70 mg/mL | Room Temperature | High-Performance Liquid Chromatography (HPLC) |
| Ethanol | Freely Soluble | Not Specified | Not Specified |
| Propylene Glycol | Freely Soluble | Not Specified | Not Specified |
| Isopropyl Alcohol | Freely Soluble | Not Specified | Not Specified |
| Methanol | Soluble | Not Specified | UV-Visible Spectroscopy |
| Acetonitrile | Soluble | Not Specified | UV-Visible Spectroscopy |
| Isopropyl Myristate | Very Low Solubility | Room Temperature | HPLC |
| Aqueous Solvents | |||
| Water | Insoluble / Very Low Solubility | Not Specified | Not Specified |
| 0.1 N HCl | Soluble | Not Specified | UV-Visible Spectroscopy |
| pH 6.8 Phosphate Buffer | Soluble | Not Specified | UV-Visible Spectroscopy |
| Oils & Surfactants | |||
| Almond Oil | High Diffusion | Not Specified | Not Specified |
| LG-90® (Oil) | 29.31 ± 0.88 mg/mL | Not Specified | Not Specified |
| Tween-80 (Surfactant) | 16.19 ± 1.35 mg/mL | Not Specified | Not Specified |
| Transcutol® HP (Co-surfactant) | 53.54 ± 2.04 mg/mL | Not Specified | Not Specified |
Experimental Protocols
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][3] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., methanol, acetonitrile, water)
-
Volumetric flasks
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).[2]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4] Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 13,000 rpm for 10 minutes).[5]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between this compound and different solvent types influencing solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bepls.com [bepls.com]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Crisaborole in Human Plasma using Crisaborole-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of crisaborole (B606811) in human plasma. Crisaborole-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure accuracy and precision. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. This methodology is well-suited for high-throughput pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] It is approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] Understanding the pharmacokinetic profile of crisaborole is crucial for optimizing its therapeutic use and ensuring patient safety. A reliable and validated bioanalytical method is essential for accurately measuring crisaborole concentrations in biological matrices.
This application note details a validated LC-MS/MS method for the quantification of crisaborole in human plasma, utilizing this compound as the internal standard.[1][2][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior data quality.
Experimental
Materials and Reagents
-
Crisaborole analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of crisaborole and this compound from human plasma.
Protocol:
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.0 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.3 minutes |
A gradient elution may be employed to ensure optimal separation from endogenous matrix components.
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Crisaborole) | m/z 250.0 → 118.0 |
| MRM Transition (this compound) | m/z 254.0 → 121.9 |
Results and Discussion
The developed LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, precision, accuracy, and recovery.
Linearity
The calibration curve for crisaborole in human plasma was linear over the concentration range of 0.20 to 80 ng/mL.[1][2] The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Crisaborole | 0.20 - 80 | > 0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The precision, expressed as the relative standard deviation (%RSD), was less than 9.17%, and the accuracy was within -2.29% to 6.33% of the nominal values.[1][2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.20 | < 15 | < 15 | ± 20 |
| Low | 0.60 | < 10 | < 10 | ± 15 |
| Mid | 30.0 | < 10 | < 10 | ± 15 |
| High | 75.0 | < 10 | < 10 | ± 15 |
Recovery
The extraction recovery of crisaborole and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards. The average extraction recovery was 84.61% for crisaborole and 91.43% for the internal standard.[1][2]
| Analyte | Average Extraction Recovery (%) |
| Crisaborole | 84.61 |
| This compound | 91.43 |
Conclusion
The validated LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of crisaborole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting pharmacokinetic and clinical studies of crisaborole.
Visualizations
Caption: Workflow for the protein precipitation-based extraction of crisaborole from human plasma.
Caption: Schematic of the LC-MS/MS analytical workflow for crisaborole quantification.
References
Application Note: Quantification of Crisaborole in Human Plasma using a Validated UHPLC-MS/MS Method with Crisaborole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of crisaborole (B606811) in human plasma. The use of a stable isotope-labeled internal standard, crisaborole-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2] The protocol outlined below describes the sample preparation, chromatographic and mass spectrometric conditions, and presents the validation data in accordance with regulatory guidelines.
Introduction
Crisaborole is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.[2][3] Accurate measurement of its concentration in human plasma is crucial for understanding its systemic absorption, pharmacokinetics, and safety profile.[4] The method described herein utilizes protein precipitation for sample extraction and a stable isotope-labeled internal standard (this compound) to compensate for matrix effects and variability during sample processing and analysis.[1][5]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of crisaborole in human plasma.
Figure 1: General experimental workflow for crisaborole quantification.
Detailed Protocols
Materials and Reagents
-
Crisaborole reference standard
-
This compound internal standard[1]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Human plasma (K2EDTA)
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., Xterra C18, 100 x 4.6 mm, 5µm or Ultimate XB C18, 2.1 x 50.0 mm, 3.0 µm).[4][6]
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of this compound internal standard solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
-
Add 2.5 mL of a precipitation solvent like acetonitrile or dichloromethane (B109758) and vortex for 5 minutes.[2][7]
-
Centrifuge the mixture at 5000 rpm for 10 minutes at 20°C.[7]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Inject an aliquot into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Xterra C18, 100 x 4.6 mm, 5µm or similar |
| Mobile Phase | A: 10mM Ammonium Acetate (pH 4.5) B: Methanol |
| Gradient | Isocratic: 10:90 (A:B)[6] or a gradient elution[2] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5-10 µL |
| Run Time | Approximately 2-4 minutes[2][6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[2][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Crisaborole: m/z 250.0 → 118.0 (Negative)[2] or m/z 252.1 → 222.1 (Positive)[6] This compound: m/z 254.0 → 121.9 (Negative)[2] or m/z 256.1 → 222.1 (Positive)[6] |
| Ion Source Temp. | Dependent on instrument |
| Collision Energy | Optimized for specific transitions |
Method Validation Summary
The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.20 to 80 ng/mL.[2] Another study showed linearity from 75.0 to 225.0 ng/mL.[7] The correlation coefficient (r²) was consistently greater than 0.99.[7]
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Crisaborole | 0.20 - 100[4] | > 0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.200 | < 1.4 | - | -1.0 |
| Low | 0.600 | < 9.17[2] | < 3.8 | -2.29 to 6.33[2] |
| Medium | 3.0, 30.0 | < 9.17[2] | < 3.8 | -2.29 to 6.33[2] |
| High | 75.0 | < 9.17[2] | < 2.8 | -3.8 to 2.8[4] |
| Data synthesized from multiple sources.[2][4] |
Recovery
The extraction recovery of crisaborole and the internal standard was consistent and high.
Table 5: Extraction Recovery
| Analyte | Mean Extraction Recovery (%) |
| Crisaborole | 84.61[2] |
| This compound | 91.43[2] |
Signaling Pathway Context
While this application note focuses on the analytical method, it's important to understand the pharmacological context. Crisaborole inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Figure 2: Simplified Crisaborole signaling pathway.
Conclusion
The described UHPLC-MS/MS method provides a reliable, sensitive, and accurate means for quantifying crisaborole in human plasma. The use of a deuterated internal standard, this compound, is critical for achieving the high level of precision and accuracy required for clinical and pharmacokinetic studies. The straightforward protein precipitation extraction procedure allows for high-throughput analysis. This validated method is well-suited for drug development professionals and researchers investigating the clinical pharmacology of crisaborole.
References
- 1. veeprho.com [veeprho.com]
- 2. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
Application Note: Quantitative Analysis of Crisaborole in Human Plasma using a Validated UHPLC-MS/MS Method with Crisaborole-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Crisaborole in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation, utilizing Crisaborole-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies.[1][2][3]
Introduction
Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[4][5] Accurate quantification of Crisaborole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry.[6] Deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the method.[6][7][8][9]
This application note provides a detailed protocol for the extraction and quantification of Crisaborole in human plasma using this compound as an internal standard, followed by UHPLC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Crisaborole reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Crisaborole Stock Solution (1 mg/mL): Accurately weigh and dissolve Crisaborole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Crisaborole stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[6]
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.[6]
Sample Preparation: Liquid-Liquid Extraction (Alternative Method)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[6][10]
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
UHPLC-MS/MS Analysis
Chromatographic Conditions
-
System: A validated UHPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed for optimal separation.[1][2][3]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2][3][10]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize the quantitative performance of the described method, as established in validated studies.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.20 - 100 ng/mL[1][3][10] |
| Correlation Coefficient (r²) | > 0.99[1][3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.20 | < 15 | < 15 | 85 - 115 |
| Low | 0.60 | < 9.17[1][2][3] | < 9.17[1][2][3] | -2.29 to 6.33[1][2][3] |
| Medium | 30.0 | < 9.17[1][2][3] | < 9.17[1][2][3] | -2.29 to 6.33[1][2][3] |
| High | 75.0 | < 9.17[1][2][3] | < 9.17[1][2][3] | -2.29 to 6.33[1][2][3] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Crisaborole | 84.61[1][2][3] | Not significant |
| This compound | 91.43[1][2][3] | Not significant |
Visualizations
Crisaborole Mechanism of Action
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammatory cytokine production.
Experimental Workflow for Crisaborole Analysis
Caption: Workflow for the quantitative analysis of Crisaborole in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 3. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
Application Notes & Protocols for Pharmacokinetic Studies of Crisaborole Utilizing Crisaborole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crisaborole (B606811) is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor used for the treatment of mild-to-moderate atopic dermatitis.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is essential for understanding its systemic exposure, safety, and efficacy. The use of a stable isotope-labeled internal standard, such as Crisaborole-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision.[3][4] These application notes provide detailed protocols for conducting pharmacokinetic studies of crisaborole in human plasma using this compound as an internal standard.
Mechanism of Action & Metabolism
Crisaborole exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme.[5][6] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP helps to suppress the release of pro-inflammatory cytokines, which are key mediators in the pathogenesis of atopic dermatitis.[5][7]
Following topical application, crisaborole is absorbed systemically and is extensively metabolized into two major inactive metabolites.[5][6][7] The primary metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1), is formed through hydrolysis.[5][6][7] This is followed by oxidation to form 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2).[5][6][7] The primary route of elimination for these metabolites is through renal excretion.[5][8]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for crisaborole and validation data for a typical bioanalytical method using this compound.
Table 1: Pharmacokinetic Parameters of Crisaborole in Pediatric and Adult Subjects
| Parameter | Pediatric Patients (2-17 years) | Healthy Chinese Subjects |
| Tmax (hours) | 3 (Range: 3-24)[7] | Not explicitly stated |
| Mean Cmax (ng/mL) | 127[9] | Not explicitly stated |
| Plasma Protein Binding | 97%[5][9] | Not explicitly stated |
| Metabolites | Two major inactive metabolites[7] | Inactive metabolites[10] |
| Notes | Data from subjects with mild to moderate atopic dermatitis after twice-daily application for 8 days.[7][9] | Data from a bioequivalence study.[10] |
Table 2: Validation Summary for a UHPLC-MS/MS Method for Crisaborole Quantification
| Parameter | Result |
| Internal Standard | This compound[1][2] |
| Linearity Range | 0.20 - 80 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Intra-day Precision | < 9.17%[1][2] |
| Inter-day Precision | < 9.17%[1][2] |
| Accuracy (% Bias) | -2.29% to 6.33%[1][2] |
| Extraction Recovery (Crisaborole) | 84.61%[1][2] |
| Extraction Recovery (this compound) | 91.43%[1][2] |
Experimental Protocols
Protocol for Sample Preparation from Human Plasma
This protocol is based on protein precipitation, a common and effective method for extracting small molecules from plasma.[1][2]
Materials:
-
Human plasma samples containing crisaborole
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample, except for blank controls.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase used for LC-MS/MS analysis.[12]
-
Vortex mix for 1 minute to ensure complete dissolution.
-
The sample is now ready for injection into the UHPLC-MS/MS system.
Protocol for UHPLC-MS/MS Analysis
This protocol outlines the conditions for the quantitative analysis of crisaborole using a validated UHPLC-MS/MS method.[1][2][11]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Xterra C18, 100 x 4.6 mm, 5µm)[12]
-
Mobile Phase A: 10mM Ammonium Acetate Buffer (pH 4.5)
-
Mobile Phase B: Methanol[12]
-
Gradient: Isocratic or gradient elution can be optimized. A typical starting point is 10:90 (A:B).[12]
-
Flow Rate: 0.5 mL/min[12]
-
Injection Volume: 5-10 µL
-
Column Temperature: 35-40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizations
References
- 1. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Crisaborole-d4 in Dermal Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Crisaborole-d4 in dermal absorption studies. This document outlines the mechanism of action of Crisaborole, its metabolic pathway, and detailed protocols for conducting in vitro skin permeation studies and subsequent bioanalysis using this compound as an internal standard.
Introduction to Crisaborole
Crisaborole is a non-steroidal, anti-inflammatory phosphodiesterase-4 (PDE4) inhibitor.[1][2] Its unique boron-based structure allows for a low molecular weight, facilitating skin penetration.[1][2] Approved for the topical treatment of mild to moderate atopic dermatitis, Crisaborole works by inhibiting PDE4, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] This increase in cAMP helps to reduce the production of pro-inflammatory cytokines, thereby mitigating the signs and symptoms of atopic dermatitis.[3][4][5][6]
Role of this compound
In dermal absorption and pharmacokinetic studies, a deuterated version of the drug, this compound, is frequently employed as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in bioanalytical methods by correcting for variations in sample preparation and instrument response.[7][9][10]
Mechanism of Action and Metabolism
Crisaborole targets and inhibits PDE4 in inflammatory cells.[3][6] This inhibition prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP.[2][3] Elevated cAMP levels are thought to downregulate inflammatory responses by inhibiting the expression of various inflammatory cytokines.[3][5]
Once absorbed through the skin and into systemic circulation, Crisaborole is extensively and rapidly metabolized into two major inactive metabolites.[1][6][11][12] The primary metabolic pathway involves hydrolysis to form 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), which is then further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2).[1][11][12] The primary route of elimination for these metabolites is through renal excretion.[1][11]
Signaling Pathway of Crisaborole
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammation.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a method for assessing the dermal absorption of Crisaborole from a topical formulation using Franz diffusion cells.[13][14][15][16]
Objective: To quantify the permeation and retention of Crisaborole in the skin layers over time.
Materials:
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a suitable solubilizing agent for lipophilic drugs)[13]
-
Crisaborole topical formulation (e.g., 2% ointment)[17]
-
This compound (for internal standard)
-
Syringes and needles for sampling
-
Water bath with circulator to maintain temperature at 32°C[13]
-
Analytical balance
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[7][9]
Experimental Workflow:
Caption: Workflow for in vitro skin permeation study using Franz Diffusion Cells.
Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[13]
-
Membrane Mounting: Securely clamp the excised skin membrane between the donor and receptor chambers.[13] The stratum corneum should face the donor compartment.
-
Temperature Equilibration: Place the Franz cells in a water bath set to 32°C to mimic skin surface temperature and allow the system to equilibrate.[13]
-
Dosing: Accurately weigh and apply a finite dose of the Crisaborole formulation onto the surface of the skin in the donor chamber.[13]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[13]
-
Skin Retention Analysis: At the end of the experiment, dismount the skin. The skin surface can be cleaned to remove any excess formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated.[17] Each skin layer is then extracted to determine the amount of retained Crisaborole.
-
Sample Analysis: All collected samples (receptor fluid and skin extracts) are analyzed using a validated LC-MS/MS method.
Bioanalytical Method for Quantification of Crisaborole
This protocol outlines a sensitive and robust UHPLC-MS/MS method for the quantification of Crisaborole in biological matrices, using this compound as an internal standard.[7][8][9][10]
Objective: To accurately measure the concentration of Crisaborole in receptor solution and skin extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrumentation | UHPLC system coupled with a triple quadrupole mass spectrometer |
| Analytical Column | C18 reverse-phase column (e.g., Xterra C18, 100 x 4.6 mm, 5µm)[8] |
| Mobile Phase | Gradient of Acetonitrile (B52724) and water[7][9] or 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5):Methanol (10:90 v/v)[8] |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode[7][9] |
| MRM Transitions | Crisaborole: m/z 250.0 → 118.0[7][9] or 252.1 → 222.1[8]; this compound: m/z 254.0 → 121.9[7][9] or 256.1 → 222.1[8] |
| Calibration Range | 0.20 - 80 ng/mL[7][9] or 75.00 - 225.00 ng/mL[8] |
Sample Preparation:
-
Aqueous Samples (Receptor Fluid): To a known volume of the sample, add the this compound internal standard solution.
-
Skin Extracts: After extraction of Crisaborole from the skin layers using a suitable solvent, add the this compound internal standard solution.
-
Protein Precipitation (for plasma samples): Add acetonitrile to the plasma sample containing the internal standard to precipitate proteins.[7][9][10] Centrifuge and collect the supernatant for analysis.
Data Analysis: The concentration of Crisaborole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from samples with known concentrations of Crisaborole.
Data Presentation
The quantitative data from the dermal absorption studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cumulative Amount of Crisaborole Permeated Through Skin
| Time (hours) | Cumulative Amount Permeated (µg/cm²) ± SD |
| 1 | Insert Data |
| 2 | Insert Data |
| 4 | Insert Data |
| 8 | Insert Data |
| 12 | Insert Data |
| 24 | Insert Data |
Table 2: Crisaborole Retention in Skin Layers at 24 hours
| Skin Layer | Amount of Crisaborole Retained (µg/cm²) ± SD |
| Stratum Corneum | Insert Data |
| Epidermis | Insert Data |
| Dermis | Insert Data |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a highly reliable approach for the quantitative analysis of Crisaborole in dermal absorption studies. The detailed protocols for in vitro skin permeation using Franz diffusion cells allow for the accurate assessment of the cutaneous bioavailability of Crisaborole from topical formulations, which is a critical step in the research and development of dermatological products.
References
- 1. ijord.com [ijord.com]
- 2. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis [pubmed.ncbi.nlm.nih.gov]
- 3. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. alterlab.co.id [alterlab.co.id]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Franz diffusion cell and its implication in skin permeation studi...: Ingenta Connect [ingentaconnect.com]
- 16. atlantisbioscience.com [atlantisbioscience.com]
- 17. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Skin Retention of Crisaborole after Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crisaborole-d4 in Tissue Distribution and Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisaborole (B606811) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis. Understanding its distribution within various tissues and employing robust bioanalytical methods are crucial for preclinical and clinical drug development. Crisaborole-d4, a deuterated isotopologue of crisaborole, serves as an essential internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in measuring crisaborole concentrations in biological matrices. This document provides detailed protocols and application notes for the use of this compound in tissue distribution studies and subsequent bioanalysis.
Tissue Distribution of Crisaborole
While specific quantitative data for this compound tissue distribution is not extensively published, studies on radiolabeled crisaborole provide valuable insights into its distribution profile in animal models. Following intravenous administration in rats, crisaborole was found to be rapidly and widely distributed throughout the body.[1] The highest concentrations were observed in excretory organs, with lower levels detected in other tissues.
Table 1: Representative Tissue Distribution of Crisaborole in Rats
| Tissue | Relative Concentration |
| Kidney | High |
| Liver | High |
| Blood | Moderate |
| Brain | Low |
| Reproductive Organs | Low |
This table is a qualitative summary based on radiolabeled crisaborole studies in rats, indicating tissues with higher and lower concentrations relative to blood.[1]
Bioanalytical Method for Crisaborole in Tissues using this compound as an Internal Standard
The quantification of crisaborole in tissue samples is effectively achieved using a validated LC-MS/MS method with this compound as the internal standard. The following protocols are based on established methods for crisaborole in biological matrices and adapted for tissue analysis.
Experimental Protocols
1. Tissue Homogenization and Extraction
This protocol describes the general procedure for preparing tissue samples for analysis.
-
Materials:
-
Collected tissue samples (e.g., liver, kidney, skin, brain), stored at -70°C or below.
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel).
-
Protein precipitation solvent (e.g., acetonitrile).
-
This compound internal standard spiking solution.
-
Centrifuge capable of reaching >10,000 x g.
-
96-well collection plates or microcentrifuge tubes.
-
-
Procedure:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3- to 5-fold volume of cold homogenization buffer (w/v).
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.
-
Transfer a known volume of the tissue homogenate to a clean tube.
-
Spike the homogenate with the this compound internal standard solution.
-
Add at least 3 volumes of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex mix for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Carefully transfer the supernatant to a clean collection plate or tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of crisaborole and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Xterra C18, 100 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 10mM Ammonium Acetate in Water, pH 4.5[2][3] |
| Mobile Phase B | Methanol[2][3] |
| Gradient | Isocratic (e.g., 10:90 v/v, Mobile Phase A:Mobile Phase B)[2][3] |
| Flow Rate | 0.5 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2-4 minutes |
-
MS/MS Parameters:
| Parameter | Crisaborole | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| MRM Transition (m/z) | 252.1 → 222.1 (Positive)[2], 250.1 → 117.9 (Negative)[4] | 256.1 → 222.1 (Positive)[2], 254.1 → 122.1 (Negative)[4] |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument | Optimized for specific instrument |
Note: The choice between positive and negative ionization mode may depend on instrument sensitivity and matrix effects. Both have been successfully used for crisaborole analysis.[2][4]
Visualizations
Caption: Workflow for a Crisaborole Tissue Distribution Study.
Caption: Bioanalytical Workflow for Crisaborole in Tissue Samples.
Conclusion
The use of this compound as an internal standard is fundamental for the accurate quantification of crisaborole in complex biological matrices such as tissue homogenates. The protocols outlined provide a robust framework for researchers in drug development to assess the tissue distribution and pharmacokinetic profile of crisaborole. While crisaborole exhibits broad distribution, its concentration varies across different tissues. The provided LC-MS/MS methodology offers the sensitivity and selectivity required for detailed characterization of crisaborole's disposition in preclinical studies.
References
Application Note: Preparation of Crisaborole-d4 Standard Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis.[1][2] For quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accuracy and precision.[3] Crisaborole-d4, a deuterated analog of crisaborole, serves as an ideal internal standard because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[3][4] This co-eluting mimic allows for the correction of variability arising from sample extraction, matrix effects, and instrument response.[5][6] This document provides a detailed protocol for the preparation of this compound primary stock, intermediate, and working standard solutions for use in quantitative studies.
Physicochemical Data and Solubility
Accurate preparation of standard solutions begins with a clear understanding of the compound's properties. This compound is a white to off-white solid.[7] The key properties for both the analyte and its deuterated internal standard are summarized below.
Table 1: Physicochemical Properties of Crisaborole and this compound
| Property | Crisaborole | This compound |
| Chemical Name | 4-((1-hydroxy-1,3-dihydrobenzo[c][3][8]oxaborol-5-yl)oxy)benzonitrile | 4-((1-hydroxy-1,3-dihydrobenzo[c][3][8]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4[7] |
| Molecular Formula | C₁₄H₁₀BNO₃ | C₁₄H₆D₄BNO₃[7] |
| Molecular Weight | 251.05 g/mol | 255.07 g/mol [7] |
| Solubility | Soluble in methanol (B129727), acetonitrile, ethanol, and propylene (B89431) glycol.[1][9] Slightly soluble in water.[1][2] | Assumed to be similar to Crisaborole |
| Mass Transition (m/z) | 252.1 → 222.1[8] | 256.1 → 222.1[8] |
Experimental Protocols
The following protocols outline the step-by-step preparation of this compound standard solutions. All preparations should be performed in a calibrated fume hood using appropriate personal protective equipment (PPE). Glassware should be of Class A volumetric grade.
Materials and Equipment
-
This compound reference standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh approximately 10.0 mg of this compound reference standard into a clean weighing boat using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of methanol to the flask.
-
Sonication: Gently swirl the flask to wet the powder, then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, add methanol to bring the volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Label: Transfer the solution to a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Protocol 2: Preparation of Intermediate and Working Calibration Standards
Intermediate and working standards are prepared by serially diluting the primary stock solution. The concentrations should span the expected range of the analytical method. The example below details the preparation of a calibration curve from 5 ng/mL to 1000 ng/mL.
Step 1: Intermediate Stock Solution (10 µg/mL)
-
Pipette 100 µL of the 1.0 mg/mL Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Vortex for 30 seconds to mix thoroughly. This is your Intermediate Stock A .
Step 2: Second Intermediate Stock Solution (1 µg/mL)
-
Pipette 1.0 mL of Intermediate Stock A (10 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Vortex for 30 seconds to mix thoroughly. This is your Intermediate Stock B .
Step 3: Working Standard Solutions
-
Prepare the working calibration standards by diluting the intermediate stock solutions as described in the table below. The final volume for each standard can be adjusted based on experimental needs (e.g., 1 mL).
Table 2: Example Dilution Scheme for this compound Calibration Standards
| Standard ID | Starting Solution | Volume of Stock (µL) | Final Volume (µL) | Diluent | Final Concentration (ng/mL) |
| STD-1 | Intermediate Stock B | 5 | 1000 | Methanol | 5 |
| STD-2 | Intermediate Stock B | 10 | 1000 | Methanol | 10 |
| STD-3 | Intermediate Stock B | 50 | 1000 | Methanol | 50 |
| STD-4 | Intermediate Stock B | 100 | 1000 | Methanol | 100 |
| STD-5 | Intermediate Stock B | 250 | 1000 | Methanol | 250 |
| STD-6 | Intermediate Stock B | 500 | 1000 | Methanol | 500 |
| STD-7 | Intermediate Stock A | 100 | 1000 | Methanol | 1000 |
Workflow for Standard Solution Preparation
The following diagram illustrates the logical flow from the raw material to the final working solutions.
References
- 1. bepls.com [bepls.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Application Note: Chromatographic Analysis of Crisaborole and Crisaborole-d4
This application note details validated chromatographic methods for the quantitative analysis of Crisaborole and its deuterated internal standard, Crisaborole-d4, in biological matrices, primarily human plasma. The described methodologies utilize Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which is the gold standard for bioanalytical assays requiring high sensitivity and selectivity.
Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis. Accurate and reliable quantification of Crisaborole in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This compound is commonly used as an internal standard to ensure the accuracy and precision of the analytical method by compensating for variability during sample preparation and analysis.[1][2]
The methods outlined below provide a framework for the separation and detection of Crisaborole and this compound, adaptable for various research and clinical settings.
Chromatographic and Mass Spectrometric Conditions
Successful quantification of Crisaborole and this compound has been achieved using various UPLC-MS/MS and HPLC systems. A summary of the key parameters from several validated methods is presented in the table below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Instrumentation | UPLC-ESI-MS/MS | UHPLC-MS/MS | HPLC-MS/MS | UPLC-MS/MS |
| Column | Xterra C18 (100 x 4.6 mm, 5 µm) | Not Specified | Ultimate XB C18 (50 x 2.1 mm, 3.0 µm) | Acquity UPLC CSH C18 (100 x 2.1mm, 1.7 µm) |
| Mobile Phase A | 10mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.5) | Water | Not Specified | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Methanol | Acetonitrile (B52724) | Not Specified | 0.1% Trifluoroacetic acid in acetonitrile |
| Elution Mode | Isocratic (10:90, A:B) | Gradient | Not Specified | Gradient |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified | 0.4 mL/min |
| Column Temperature | 40°C | Not Specified | Not Specified | 25°C |
| Injection Volume | 10 µL | Not Specified | Not Specified | Not Specified |
| Run Time | 2 min | 3.3 min | Not Specified | 6 min |
| Ionization Mode | ESI Positive | ESI Negative | ESI Negative | Not Specified |
| MRM Transition (Crisaborole) | m/z 252.1 → 222.1 | m/z 250.0 → 118.0 | m/z 250.1 → 117.9 | Not Specified |
| MRM Transition (this compound) | m/z 256.1 → 222.1 | m/z 254.0 → 121.9 | m/z 254.1 → 122.1 | Not Specified |
| Linearity Range | 75.00 - 225.00 ng/mL | 0.20 - 80 ng/mL | 0.200 - 100 ng/mL | Not Specified |
Experimental Protocols
Below are detailed protocols for sample preparation and analysis, synthesized from the referenced methods.
Protocol 1: Liquid-Liquid Extraction for Plasma Samples
This protocol is based on a method using dichloromethane (B109758) for extraction.[3]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of this compound internal standard solution (100.00 ng/mL).[3]
-
Add 2.5 mL of dichloromethane as the extraction solvent.[3]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.[3]
-
Centrifuge the sample at 5000 rpm for 10 minutes at 20°C.[3]
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.[3]
-
Reconstitute the dried residue with 200 µL of the mobile phase (10mM ammonium acetate buffer (pH 4.5):methanol, 10:90 v/v).[3]
-
Vortex for 5 minutes and inject into the UPLC-MS/MS system.[3]
2. UPLC-MS/MS Analysis:
-
Column: Xterra C18 (100 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.5) and Methanol (10:90, v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: Protein Precipitation for Plasma Samples
This protocol utilizes protein precipitation with acetonitrile, a common and rapid sample clean-up technique.[1][4]
1. Sample Preparation:
-
Spike a known volume of human plasma with the this compound internal standard.
-
Add acetonitrile to the plasma sample (typically in a 3:1 ratio, e.g., 300 µL of acetonitrile to 100 µL of plasma) to precipitate proteins.[1][4]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection or further processing if necessary.
2. UHPLC-MS/MS Analysis:
-
Mobile Phase: Gradient elution with acetonitrile and water.[1][4]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[1][4]
-
Detection: Multiple Reaction Monitoring (MRM)
Experimental Workflow and Signaling Pathways
The general workflow for the bioanalysis of Crisaborole and this compound is depicted in the following diagram.
Caption: Experimental workflow for the analysis of Crisaborole and this compound.
References
Application Notes and Protocols for the Detection of Crisaborole-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Crisaborole-d4, the deuterated internal standard for Crisaborole, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and workflows to ensure accurate and reproducible results in a research or drug development setting.
Introduction
Crisaborole is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis. Accurate quantification of Crisaborole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This document details two distinct LC-MS/MS methods for the detection of Crisaborole and this compound: one utilizing negative electrospray ionization and the other positive electrospray ionization.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection of Crisaborole and its deuterated internal standard, this compound, in both negative and positive ionization modes.
Table 1: Mass Spectrometry Parameters (Negative Ionization Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Crisaborole | 250.0 | 118.0 | Negative ESI[1][2] |
| This compound | 254.0 | 121.9 | Negative ESI[1][2] |
Note: Specific Collision Energy (CE) and Declustering Potential (DP) values for this mode were not explicitly detailed in the reviewed literature. Optimization of these parameters is recommended for achieving the best sensitivity and specificity.
Table 2: Mass Spectrometry Parameters (Positive Ionization Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Crisaborole | 252.1 | 222.1 | Positive ESI |
| This compound | 256.1 | 222.1 | Positive ESI |
Note: Specific Collision Energy (CE) and Declustering Potential (DP) values for this mode were not explicitly detailed in the reviewed literature. Optimization of these parameters is recommended.
Experimental Protocols
The following are detailed protocols for the analysis of Crisaborole and this compound using LC-MS/MS.
Method 1: Negative Ionization Mode
This method is suitable for the analysis of Crisaborole and this compound in biological matrices such as plasma.
3.1.1. Sample Preparation
A protein precipitation method is commonly used for plasma samples.
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
3.1.2. Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Ultimate XB C18 (2.1 x 50.0 mm, 3.0 µm) or equivalent |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient is typically employed. Optimization is required based on the specific LC system. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transitions | Crisaborole: m/z 250.0 → 118.0this compound: m/z 254.0 → 121.9[1][2] |
| Collision Energy (CE) | Optimization required |
| Declustering Potential (DP) | Optimization required |
| Source Temperature | Typically 400-550°C (Optimization required) |
| Nebulizer Gas | Typically 40-60 psi (Optimization required) |
| Heater Gas | Typically 40-60 psi (Optimization required) |
Method 2: Positive Ionization Mode
This alternative method provides another option for the quantification of Crisaborole and this compound.
3.2.1. Sample Preparation
Follow the same sample preparation protocol as described in section 3.1.1.
3.2.2. Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Xterra C18 (100 × 4.6 mm, 5µ) or equivalent |
| Mobile Phase | 10mM Ammonium Acetate Buffer (pH 4.5) : Methanol (10:90 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3.2.3. Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Crisaborole: m/z 252.1 → 222.1this compound: m/z 256.1 → 222.1 |
| Collision Energy (CE) | Optimization required |
| Declustering Potential (DP) | Optimization required |
| Source Temperature | Typically 400-550°C (Optimization required) |
| Nebulizer Gas | Typically 40-60 psi (Optimization required) |
| Heater Gas | Typically 40-60 psi (Optimization required) |
Experimental Workflow and Diagrams
The following diagram illustrates the general experimental workflow for the quantification of this compound using LC-MS/MS.
The logical relationship for optimizing the mass spectrometry parameters is crucial for method development. The following diagram outlines this process.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Crisaborole-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic exchange in Crisaborole-d4. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
This compound is a deuterium-labeled version of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor. It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1][2] The IUPAC name for this compound is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[2][5] This indicates that the four deuterium atoms are located on the benzonitrile (B105546) ring, replacing hydrogen atoms at positions 2, 3, 5, and 6. These are aromatic C-D bonds, which are generally stable.[6]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the solvent or other sources in the sample matrix.[7] For this compound, this would mean the conversion of the d4 isotopologue to d3, d2, d1, or even the completely unlabeled d0 form. This is a significant concern when this compound is used as an internal standard in quantitative mass spectrometry-based assays.[8] The loss of deuterium changes the mass-to-charge ratio (m/z) of the standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte (Crisaborole) concentration.[7]
Q3: Under what conditions might isotopic exchange of the aryl-deuterium labels in this compound occur?
While the C-D bonds on the aromatic ring of this compound are generally stable, isotopic exchange can be promoted under certain conditions:
-
Extreme pH: Although aromatic C-D bonds are relatively robust, exposure to strong acids or bases, particularly at elevated temperatures, can catalyze H/D exchange.[1][9][10] Forced degradation studies of the parent compound, Crisaborole, have shown it to be susceptible to degradation under basic and oxidative conditions.[11]
-
Presence of Metal Catalysts: Trace amounts of metal catalysts (e.g., Palladium, Platinum, Rhodium) can facilitate hydrogen-deuterium exchange on aromatic rings.[3] Ensure all glassware is scrupulously clean and that reagents are free from metal contamination.
-
Photolytic Instability: While forced degradation studies on Crisaborole suggest photolytic stability, it is good practice to protect deuterated standards from prolonged exposure to high-intensity light.[11]
Q4: What are the acceptable levels of isotopic purity for this compound when used as an internal standard?
The acceptable levels of isotopic and chemical purity are critical for ensuring accurate and reproducible results. General recommendations for deuterated internal standards are:
It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.
Problem: Inconsistent or inaccurate quantitative results in an LC-MS/MS assay using this compound as an internal standard. You observe a signal for the unlabeled (d0) analyte in a blank matrix spiked only with the internal standard, or your calibration curve is non-linear.[12][13]
Initial Assessment Workflow
The following diagram outlines the initial steps to diagnose the problem.
Caption: Initial troubleshooting workflow for suspected isotopic exchange.
Step-by-Step Troubleshooting
-
Verify the Purity of the Standard:
-
Action: Analyze a freshly prepared solution of the this compound internal standard using a high-resolution mass spectrometer (HR-MS).
-
Expected Outcome: The mass spectrum should show a dominant peak corresponding to the m/z of this compound.
-
Troubleshooting: If a significant signal corresponding to the unlabeled (d0) Crisaborole is detected, the issue may be an impurity in the standard as supplied.[12] Contact the manufacturer and consider purchasing a new batch with a higher isotopic purity.
-
-
Assess Stability in the Analytical Matrix:
-
Action: Incubate the this compound standard in the blank biological matrix (e.g., plasma, urine) under the same conditions as your sample preparation (pH, temperature, time). Analyze the sample at different time points and monitor for an increase in the d0 signal and a decrease in the d4 signal.[14]
-
Expected Outcome: The ratio of the d4 signal to any other isotopologue signals should remain constant over time.
-
Troubleshooting: An increase in the d0 signal over time is a strong indicator of in-process isotopic exchange. Proceed to investigate the cause.
-
-
Investigate the Cause of Exchange:
-
pH: If your sample preparation involves acidic or basic conditions, test the stability of this compound in solutions of varying pH. Consider neutralizing the sample earlier in the workflow if instability is observed at a particular pH.
-
Temperature: Assess if high temperatures during sample preparation (e.g., evaporation steps) are contributing to the exchange. Try reducing the temperature or duration of any heating steps.
-
Metal Contamination: If exchange occurs under seemingly mild conditions, consider the possibility of trace metal contamination from reagents or glassware. Use high-purity reagents and acid-washed glassware.
-
Quantitative Data Summary
The isotopic purity of a deuterated internal standard is crucial for assay accuracy. The table below summarizes generally accepted purity levels and provides examples from commercially available standards.
| Parameter | Recommended Level | Example Values for Commercial Deuterated Standards | Reference |
| Chemical Purity | >99% | Not specified, but assumed to be high | [12] |
| Isotopic Purity | ≥98% | Tamsulosin-d₄: 99.5% | [12] |
| Oxybutynin-d₅: 98.8% | [12] | ||
| Propafenone-d₇: 96.5% | [12] | ||
| Benzofuranone derivative (BEN-d₂): 94.7% | [12] |
Note: Always refer to the batch-specific Certificate of Analysis for the most accurate purity information.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a this compound standard and quantify the percentage of the unlabeled (d0) impurity.[12][15]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of resolving the different isotopologues.
-
Data Acquisition: Infuse the sample directly or perform a liquid chromatography injection. Acquire full-scan mass spectra in the appropriate mass range to include the d0 to d4 species.
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as follows: Isotopic Purity (%) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
-
Protocol 2: Assessment of Isotopic Stability in Matrix
Objective: To determine if isotopic exchange of this compound occurs during sample processing and storage.[14]
Methodology:
-
Sample Preparation:
-
Spike the this compound standard into a blank biological matrix at the working concentration used in your assay.
-
Prepare multiple aliquots. One aliquot (T=0) should be immediately processed and analyzed.
-
Incubate the remaining aliquots under the conditions of your typical sample preparation workflow (e.g., room temperature for 2 hours, 4°C for 24 hours).
-
-
Sample Processing: At designated time points, process the samples using your standard extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed samples, monitoring the mass transitions for both this compound and unlabeled Crisaborole (d0).
-
Data Analysis:
-
Calculate the peak area ratio of d0 to d4 for each time point.
-
A significant increase in this ratio over time indicates that isotopic exchange is occurring.
-
The workflow for this protocol is visualized below.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. A new series of homogeneous metal catalysts for very rapid hydrogen isotope exchange in aromatic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Matrix Effects with Crisaborole-d4 Internal Standard
Welcome to the technical support center for the bioanalysis of crisaborole (B606811). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects when using Crisaborole-d4 as a stable isotope-labeled internal standard (SIL-IS). Here you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of crisaborole?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as crisaborole, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[1][3] In complex biological samples, endogenous components like phospholipids, salts, and proteins are major contributors to matrix-induced ionization changes.[1] This interference can compromise the reliability of bioanalytical data.[4]
Q2: Why is this compound considered a suitable internal standard for mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard in LC-MS/MS bioanalysis because it is chemically identical to the analyte, crisaborole, with the only difference being the presence of heavier isotopes.[5] This means it co-elutes with the analyte and exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[5] Therefore, it experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[2][4]
Q3: Are there regulatory expectations for using a SIL-IS like this compound?
A3: Yes, regulatory bodies favor the use of SIL-IS in bioanalytical methods. For instance, the European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS.[4] While the FDA does not explicitly require SIL-IS, they have issued citations to laboratories for not adequately tracking internal standard responses, and they expect laboratories to develop robust methods using SIL-IS when available.[4] Using a SIL-IS like this compound aligns with best practices for developing reliable and robust bioanalytical methods.[5]
Q4: What is the mechanism of action of crisaborole?
A4: Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor.[6][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key regulator of inflammatory responses.[8][9] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the secretion of inflammatory cytokines.[9] This mechanism is effective in treating inflammatory skin conditions like atopic dermatitis.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of crisaborole using this compound as an internal standard.
Issue 1: Inconsistent this compound peak area across a batch of samples.
Possible Cause: This is a common indicator of variable matrix effects between samples.[11] It suggests that different samples have varying levels of interfering components, causing inconsistent ion suppression or enhancement. It could also indicate issues with the internal standard itself or the sample preparation process.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent internal standard signals.
Recommended Actions:
-
Verify Internal Standard Stability: Prepare a fresh stock solution of this compound in a neat solvent (e.g., methanol (B129727) or acetonitrile) and analyze it. If the signal is inconsistent in a clean solution, the issue may be with the standard itself or its preparation.[2]
-
Optimize Sample Preparation: The chosen extraction method may not be effectively removing interfering matrix components.[2] Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.
-
Modify Chromatography: Adjust the chromatographic method to better separate crisaborole and its internal standard from co-eluting matrix components.[11] This could involve altering the gradient, flow rate, or using a different column chemistry.
-
Sample Dilution: If assay sensitivity permits, diluting the sample can reduce the concentration of interfering components.[2]
Issue 2: Significant drop in signal for both crisaborole and this compound in specific study samples.
Possible Cause: This scenario strongly suggests severe ion suppression in the affected samples.[11] The co-eluting matrix components are likely interfering with the ionization of both the analyte and the internal standard to a degree that the IS cannot fully compensate for.
Recommended Actions:
-
Confirm Ion Suppression with a Post-Column Infusion Experiment: This is a definitive way to identify at what point during the chromatographic run ion suppression is occurring.[11] A detailed protocol is provided in the "Experimental Protocols" section.
-
Enhance Sample Cleanup: For "dirty" samples, a more rigorous sample preparation method is necessary.[2] This could involve a two-step LLE or a more selective SPE protocol.
-
Chromatographic Separation: Focus on improving the separation of the analytes from the suppression zones identified in the post-column infusion experiment.
Issue 3: The calibration curve is non-linear, particularly at the low or high ends.
Possible Cause: While there can be several causes for non-linearity (e.g., detector saturation), significant matrix effects can also be a contributing factor, especially if the effect is concentration-dependent.[11]
Recommended Actions:
-
Evaluate Matrix Effect Across Concentration Range: Perform the matrix effect assessment (detailed in the protocols section) at both low and high quality control (QC) concentrations. This will determine if the magnitude of the matrix effect changes with analyte concentration.
-
Check for Cross-Talk: Ensure there is no "cross-talk" or interference between the mass transitions of crisaborole and this compound, especially if using a highly concentrated IS solution.
-
Use a Narrower Calibration Range: If the non-linearity persists and is confined to the extremes, consider narrowing the validated range of the assay.
Quantitative Data Summary
The following tables summarize typical parameters used in the bioanalysis of crisaborole with this compound.
Table 1: LC-MS/MS Method Parameters for Crisaborole Analysis
| Parameter | Setting | Reference |
| Chromatography | UPLC / HPLC | [12][13] |
| Column | Xterra C18, 100 x 4.6 mm, 5µm / Ultimate XB C18, 2.1 x 50.0 mm, 3.0 µm | [12][13] |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.5): Methanol (10:90 v/v) / Gradient with Acetonitrile and Water | [6][12] |
| Flow Rate | 0.5 mL/min | [12] |
| Run Time | 2 - 3.3 min | [6][12] |
| Ionization Mode | ESI Negative | [6][13] |
| MRM Transition (Crisaborole) | m/z 252.1 → 222.1 / m/z 250.1 → 117.9 / m/z 250.0 → 118.0 | [6][12][13] |
| MRM Transition (this compound) | m/z 256.1 → 222.1 / m/z 254.1 → 122.1 / m/z 254.0 → 121.9 | [6][12][13] |
Table 2: Summary of Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 0.20 - 80 ng/mL / 0.200 - 100 ng/mL / 75.0 - 225.0 ng/mL | [6][12][13] |
| Correlation Coefficient (r²) | > 0.999 | [12] |
| LLOQ | 0.200 ng/mL | [13] |
| Intra-day Precision (%CV) | < 9.17% | [6][7] |
| Inter-day Precision (%CV) | < 9.17% | [6][7] |
| Accuracy (% Bias) | -2.29% to +6.33% | [6][7] |
| Extraction Recovery (Crisaborole) | 84.61% | [6][7] |
| Extraction Recovery (this compound) | 91.43% | [6][7] |
Visualizations
Internal Standard Selection Pathway
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations that favor the selection of a stable isotope-labeled internal standard like this compound.
Caption: Decision pathway for internal standard selection in bioanalytical methods.[5]
Mechanism of Matrix Effect Compensation
This diagram illustrates how a co-eluting SIL-IS like this compound compensates for signal suppression caused by matrix components.
Caption: How a SIL-IS normalizes for ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, often used in high-throughput environments.
-
Aliquot Sample: Pipette 100 µL of human plasma (or other biological matrix) into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate volume of this compound working solution.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile.[6][7]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional): The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is effective at removing different types of interferences.
-
Aliquot Sample: Pipette 200 µL of human plasma into a clean glass tube.[13]
-
Add Internal Standard: Spike the sample with the this compound working solution.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex/Mix: Vortex the tube for 5-10 minutes to facilitate the extraction of crisaborole into the organic phase.
-
Centrifuge: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[13]
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate to Dryness: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[14]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Quantitative Assessment of Matrix Effects
This protocol, based on the post-extraction spike method, is the standard for quantifying matrix effects.[1][5][15]
-
Obtain Blank Matrix: Procure blank plasma from at least six different sources to assess the variability of the matrix effect.[15]
-
Prepare Sample Sets: For each blank matrix source, prepare two sets of samples at low and high QC concentrations.
-
Set A (Post-Spike Samples): Extract the blank matrix using the validated sample preparation method (e.g., LLE or PPT). Spike the resulting clean extract with crisaborole and this compound.
-
Set B (Neat Solution Samples): Prepare solutions of crisaborole and this compound in the reconstitution solvent at the same final concentrations as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluate Results: The coefficient of variation (%CV) of the IS-normalized MF across all sources should be ≤15% for the method to be considered free from significant matrix effect variability.[15]
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability.
Caption: A generalized workflow for bioanalytical method validation.[5]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Crisaborole reverses dysregulation of the mild to moderate atopic dermatitis proteome towards nonlesional and normal skin - Mendeley Data [data.mendeley.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. benchchem.com [benchchem.com]
Improving peak shape and resolution for Crisaborole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisaborole-d4. The information is designed to help resolve common issues related to peak shape and resolution during chromatographic analysis.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
1. Why is my this compound peak tailing?
Peak tailing for this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Potential Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Crisaborole's acidic functional group (pKa ≈ 8.95). This will suppress the ionization of the silanol groups and reduce secondary interactions. The use of mobile phase additives like formic acid or trifluoroacetic acid can help achieve and maintain a low pH.
-
Use an End-capped Column: Employ a column that is well end-capped to minimize the number of accessible silanol groups.
-
-
-
Potential Cause 2: Mobile Phase pH is Too Close to Analyte's pKa. If the mobile phase pH is close to the pKa of Crisaborole, both the ionized and non-ionized forms of the analyte may exist, leading to poor peak shape.
-
Solution: Ensure the mobile phase pH is adjusted to a level where this compound is in a single ionic state. For reversed-phase chromatography, a lower pH is generally preferred.
-
-
Potential Cause 3: Sample Overload. Injecting too much sample can saturate the column, resulting in a tailed peak.
-
Solution: Reduce the injection volume or dilute the sample.
-
2. What is causing peak fronting for my this compound peak?
Peak fronting is less common than tailing but can occur under certain conditions.
-
Potential Cause 1: Sample Solvent Stronger than Mobile Phase. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the peak can be distorted and exhibit fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Potential Cause 2: Column Overload. In some cases of severe column overload, peak fronting can be observed.
-
Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.
-
3. Why am I observing split peaks for this compound?
Split peaks can be indicative of a problem at the head of the column or an issue with the sample injection.
-
Potential Cause 1: Column Contamination or Void. An accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band, causing it to split.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.
-
If a void is suspected, reverse-flush the column (if permitted by the manufacturer's instructions). If the problem persists, the column may need to be replaced.
-
-
-
Potential Cause 2: Mismatch between Sample Solvent and Mobile Phase. Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
4. How can I improve the resolution between this compound and other components?
Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.
-
Strategy 1: Adjust Mobile Phase Composition.
-
Modify Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of this compound and other ionizable compounds in the sample, which can significantly impact retention and selectivity.
-
-
Strategy 2: Optimize Column Parameters.
-
Use a Column with Higher Efficiency: A column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will provide more theoretical plates and, therefore, higher efficiency and better resolution.
-
Change Stationary Phase Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl or cyano phase instead of a C18) to introduce different separation mechanisms.
-
-
Strategy 3: Modify Flow Rate.
-
Lower the Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.
-
II. Quantitative Data Summary
The following table summarizes key physicochemical properties of Crisaborole, which are relevant for chromatographic method development.
| Property | Value | Source |
| pKa (Strongest Acidic) | 8.95 | Chemaxon |
| logP | 3.34 | Chemaxon |
| Molecular Weight | 251.05 g/mol | |
| λmax (in Methanol) | 252 nm | [1] |
III. Experimental Protocols
The following are examples of detailed experimental protocols for the analysis of Crisaborole. These can be adapted for the analysis of this compound.
Protocol 1: UPLC-MS/MS Method for Crisaborole in Human Plasma[2]
This method is suitable for the quantitative analysis of Crisaborole in a biological matrix.
-
Preparation of Standard Stock Solutions:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Methanol.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (100 ng/mL).[2]
-
Add 2.5 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 5000 rpm for 10 minutes at 20 °C.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase (10:90 v/v, Buffer:Methanol).[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (UPLC-ESI-MS/MS):
Protocol 2: RP-HPLC Method for Crisaborole in Topical Formulations[3]
This method is suitable for the analysis of Crisaborole in ointment or cream formulations.
-
Preparation of Standard Stock Solution:
-
Prepare a stock solution of Crisaborole at 1000 µg/mL by dissolving 10 mg in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
-
Preparation of Mobile Phase:
-
Mobile Phase A (Phosphate Buffer, pH 3): Dissolve 12 g of anhydrous sodium dihydrogen phosphate (B84403) in 1 L of deionized water and adjust the pH to 3 with phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.[3]
-
-
Sample Preparation (Nanoemulsion Formulation):
-
Chromatographic Conditions:
IV. Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues encountered during this compound analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Workflow for improving chromatographic resolution.
References
Technical Support Center: Optimizing Crisaborole Extraction Recovery with Crisaborole-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction recovery of Crisaborole using its deuterated internal standard, Crisaborole-d4.
Troubleshooting Guide
Low or inconsistent extraction recovery is a common challenge in bioanalysis. The following table outlines potential issues you might encounter during the extraction of Crisaborole, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of both Crisaborole and this compound | Incomplete Protein Precipitation: Insufficient volume of precipitating solvent (e.g., acetonitrile) or inadequate vortexing/mixing.[1][2] | - Ensure the ratio of acetonitrile (B52724) to plasma is at least 3:1 (v/v). - Vortex samples vigorously for at least 1-2 minutes to ensure thorough mixing and protein denaturation. - Consider incubating samples at a low temperature (e.g., -20°C) after adding acetonitrile to enhance protein precipitation.[1] |
| Inefficient Liquid-Liquid Extraction (LLE): Incorrect pH of the aqueous phase, insufficient mixing, or wrong choice of organic solvent. | - For acidic compounds like Crisaborole, ensure the aqueous phase is acidified (e.g., with formic acid) to suppress ionization and drive the compound into the organic layer. - Vortex or shake the sample vigorously for an adequate amount of time to ensure proper partitioning. - Dichloromethane has been shown to be an effective extraction solvent for Crisaborole.[3] | |
| Suboptimal Solid-Phase Extraction (SPE) Protocol: Incorrect sorbent, improper conditioning/equilibration, or unsuitable wash/elution solvents.[4][5][6] | - Select a sorbent appropriate for the polarity of Crisaborole. - Ensure proper conditioning of the SPE cartridge to activate the stationary phase. - Optimize the wash step to remove interferences without eluting the analyte. - Use a strong enough elution solvent to ensure complete recovery of Crisaborole. | |
| Low Recovery of Crisaborole but Acceptable Recovery of this compound | Analyte Degradation: Crisaborole may be unstable under certain pH, light, or temperature conditions. | - Process samples promptly and store them at appropriate temperatures. - Protect samples from light if Crisaborole is found to be light-sensitive. - Ensure the stability of Crisaborole in the chosen extraction solvents and conditions. |
| Incomplete Spiking of Internal Standard: this compound was not added to all samples, or was added at an inappropriate stage. | - Add this compound to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[7] This ensures it experiences the same extraction conditions as the analyte. | |
| High Variability in Recovery | Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Crisaborole and/or this compound in the mass spectrometer.[3][8][9] | - Optimize the chromatographic method to separate Crisaborole from interfering matrix components. - Employ a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation) to remove more matrix components. - The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[10] |
| Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed/time, or evaporation steps. | - Standardize all steps of the extraction protocol and ensure consistency across all samples. - Use an automated or semi-automated sample preparation system if available to improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Crisaborole quantification?
A1: this compound is a stable isotope-labeled (SIL) version of Crisaborole, where four hydrogen atoms are replaced with deuterium.[11][12][13][14][15] This makes it the ideal internal standard for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Crisaborole. This means it behaves similarly during extraction, chromatography, and ionization.[4]
-
Compensation for Variability: Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. The ratio of the analyte to the internal standard signal remains constant, leading to more accurate and precise quantification.[4]
-
Correction for Matrix Effects: It co-elutes with Crisaborole, allowing it to effectively compensate for any ion suppression or enhancement caused by the sample matrix in LC-MS analysis.[10]
Q2: What is a typical extraction recovery percentage for Crisaborole and this compound from human plasma?
A2: A validated UHPLC-MS/MS method reported an average extraction recovery of 84.61% for Crisaborole and 91.43% for this compound from human plasma using a protein precipitation method with acetonitrile.[16][17]
Q3: How can I assess the extraction recovery of Crisaborole?
A3: To determine the extraction recovery, you need to compare the analytical response of an analyte from an extracted sample to the response of the analyte from a non-extracted (neat) standard solution at the same concentration. The formula is:
Extraction Recovery (%) = (Peak Area of Extracted Analyte / Peak Area of Un-extracted Analyte) x 100[3]
This should be performed at multiple concentration levels (e.g., low, medium, and high QC samples).
Q4: Can the pH of the sample affect the extraction recovery of Crisaborole?
A4: Yes, pH is a critical parameter for liquid-liquid extraction (LLE). Crisaborole is a weakly acidic compound. To efficiently extract it from an aqueous matrix (like plasma) into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of Crisaborole. This suppresses the ionization of the molecule, making it more soluble in the organic solvent.[18][19]
Q5: What are "matrix effects" and how can this compound help mitigate them?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample.[8][9] These interfering substances can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. Because this compound is chemically identical to Crisaborole, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more reliable results.[10]
Experimental Protocol: Protein Precipitation for Crisaborole Extraction from Human Plasma
This protocol is a general guideline based on published methods.[16][17] Optimization may be required for your specific application and instrumentation.
Materials:
-
Human plasma samples
-
Crisaborole and this compound reference standards
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Pipettes and tips
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a known concentration) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a solvent more compatible with the initial mobile phase.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Final Vortex and Centrifugation: Vortex the reconstituted samples for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Crisaborole extraction from plasma.
References
- 1. Sample preparation - Zhu Research Group [zhulab.cn]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. longdom.org [longdom.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. veeprho.com [veeprho.com]
- 13. Crisaborole D4 - Acanthus Research [acanthusresearch.com]
- 14. This compound | CAS | LGC Standards [lgcstandards.com]
- 15. sussex-research.com [sussex-research.com]
- 16. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Extraction: Effects of pH [jove.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Stability of Crisaborole-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Crisaborole-d4 in biological matrices during storage. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of Crisaborole (B606811), an anti-inflammatory drug. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS) for the accurate quantification of crisaborole in biological samples like plasma, blood, and urine. The stability of the internal standard is critical because its degradation during sample storage or processing can lead to inaccurate and unreliable measurements of the analyte concentration.
Q2: What are the key stability concerns for this compound in biological matrices?
The primary stability concerns for this compound in biological matrices include degradation due to:
-
Short-term (Bench-top) exposure: Degradation at room temperature during sample processing.
-
Long-term storage: Degradation over extended periods, even when frozen.
-
Freeze-thaw cycles: Degradation caused by repeated freezing and thawing of samples.
Q3: What are the general recommendations for storing biological samples containing this compound?
While specific stability data for this compound in various biological matrices is limited, general best practices for small molecule bioanalysis suggest the following:
-
Short-term: Keep biological samples on ice or at 4°C during processing.
-
Long-term: Store samples at -20°C or, for enhanced stability, at -80°C. A study on crisaborole (the non-deuterated form) in human plasma showed it to be stable for at least 30 days at -30°C.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is advisable to aliquot samples into smaller volumes for separate analyses to avoid repeated thawing of the entire sample.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound signal between samples | Inconsistent sample extraction or matrix effects. | 1. Review the sample preparation protocol for any inconsistencies. 2. Evaluate matrix effects by comparing the response of this compound in extracted blank matrix versus a neat solution. |
| Loss of this compound signal over time in stored samples | Degradation of the internal standard. | 1. Verify that storage temperatures have been consistently maintained. 2. Perform a stability experiment by analyzing stored quality control (QC) samples against a freshly prepared calibration curve. |
| Inaccurate quantification of crisaborole | Degradation of this compound leading to an altered analyte/IS ratio. | 1. Re-evaluate the stability of this compound under the specific storage and handling conditions of the study. 2. If degradation is confirmed, prepare fresh internal standard spiking solutions and re-analyze the affected samples if possible. |
Quantitative Stability Data
Specific quantitative stability data for this compound in biological matrices is not extensively available in the public domain. The following table summarizes the available data for this compound in an aqueous solution and for crisaborole in human plasma, which can serve as a proxy.
Table 1: Stability of this compound in Aqueous Solution [1]
| Stability Condition | Duration | Temperature | % Difference from Initial |
| Solution Stability | 36 hours | Ambient | -1.2981 |
| Solution Stability | 36 hours | Refrigerated (2-8°C) | -0.7915 |
Table 2: Long-Term Stability of Crisaborole in Human Plasma [1]
| Stability Condition | Duration | Temperature | % CV of Stability Samples |
| Long-Term Stability | 30 days | -30°C | 0.96 |
Note: The data in Table 2 is for the non-deuterated crisaborole and is provided as an indicator of the potential stability of its deuterated analog.
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in biological matrices. These protocols are based on general bioanalytical method validation guidelines.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period representative of sample handling and processing time.
Methodology:
-
Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at two concentration levels: low and high quality control (QC) concentrations.
-
Keep the spiked samples at room temperature (e.g., 25°C) for a predefined period (e.g., 4, 8, or 24 hours).
-
At each time point, process the samples using the validated extraction procedure.
-
Analyze the extracted samples with a validated LC-MS/MS method against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration for this compound to be considered stable.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, process and analyze the samples against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Long-Term Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
The following diagrams illustrate the experimental workflows for stability testing.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
Potential interferences in Crisaborole-d4 analysis
Welcome to the technical support center for Crisaborole-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the bioanalysis of Crisaborole (B606811) using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Crisaborole in biological matrices?
A1: The most prevalent and robust method for the quantification of Crisaborole in biological matrices, such as human plasma, is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of Crisaborole that may be present due to its topical administration and subsequent metabolism.[3] this compound is commonly used as the internal standard (IS) to ensure accuracy and precision.[1][2][4]
Q2: I am observing poor peak shape and inconsistent retention times for Crisaborole and this compound. What could be the cause?
A2: Poor chromatography can arise from several factors. Firstly, ensure your mobile phase composition is correctly prepared and optimized. One validated method utilizes a gradient elution with 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile (B52724).[5] Another employs 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and methanol (B129727) (10:90 v/v).[4] Secondly, check the column's health. A C18 column is commonly used for this analysis.[2][4] Column degradation can lead to peak tailing and shifting retention times. Finally, improper sample preparation can introduce interferences that affect chromatography.
Q3: My calibration curve is non-linear at higher concentrations. What are the potential causes and solutions?
A3: Non-linearity at higher concentrations can be due to several factors, even when using a deuterated internal standard. One common cause is isotopic interference, also known as "cross-talk." This occurs when the natural isotopes of Crisaborole contribute to the signal of this compound, especially if the mass difference is small.[6] This effect is more pronounced at high analyte concentrations and can artificially inflate the internal standard's signal, leading to a non-linear response. To mitigate this, ensure that the concentration of the internal standard is appropriate and consider using a mathematical correction if your software allows. Another potential cause is detector saturation. If the ion signal is too high, it can exceed the detector's linear range. Diluting the samples to bring the concentrations within the linear range of the assay is a recommended solution.
Q4: I am seeing a slight shift in retention time between Crisaborole and this compound. Is this normal and will it affect my results?
A4: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." This can occur because deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to minor differences in how it interacts with the stationary phase. While a small, consistent shift is often acceptable, it can become problematic if it leads to differential matrix effects.[7] If one compound elutes in a region of ion suppression while the other does not, the analyte-to-internal standard ratio will be inaccurate.[7] To address this, optimize your chromatographic method to ensure the peaks are as close as possible and elute in a region with minimal matrix effects.
Q5: What are potential sources of ion suppression in Crisaborole analysis and how can I minimize them?
A5: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard, leading to reduced signal intensity.[8][9][10][11] In Crisaborole analysis from plasma, endogenous components like phospholipids (B1166683) are common sources of ion suppression. To minimize ion suppression, a robust sample preparation method is crucial. Techniques like protein precipitation with acetonitrile or liquid-liquid extraction with dichloromethane (B109758) have been shown to be effective in cleaning up plasma samples for Crisaborole analysis.[1][2][4] Additionally, optimizing the chromatographic separation to move the analyte and internal standard away from regions of significant matrix effects is a key strategy.[12]
Q6: Could the metabolites of Crisaborole interfere with the analysis of this compound?
A6: Crisaborole is metabolized into two main inactive metabolites: 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1) and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2). While these metabolites are structurally different from Crisaborole, it is good practice to ensure your chromatographic method separates them from the analyte and internal standard peaks. This will prevent any potential isobaric interference, where the metabolites might have fragment ions with the same mass-to-charge ratio as Crisaborole or this compound. A well-developed LC-MS/MS method with optimized MRM transitions will provide the necessary specificity to distinguish between Crisaborole and its metabolites.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review extraction protocol. | Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. |
| Internal Standard (IS) Addition Error | Verify IS concentration and addition. | Prepare a fresh IS stock solution and verify the accuracy of the pipette used for IS addition. |
| Matrix Effects | Evaluate matrix effects across different lots of biological matrix. | Prepare QC samples in at least three different lots of matrix to assess variability. If significant differences are observed, consider a more rigorous sample cleanup method or matrix-matched calibration standards. |
| Analyte/IS Instability | Perform stability tests. | Assess the stability of Crisaborole and this compound in the biological matrix at different storage conditions (benchtop, freeze-thaw cycles). |
Issue 2: Isotopic Interference (Cross-Talk)
| Symptom | Diagnostic Check | Mitigation Strategy |
| Non-linear calibration curve at high concentrations. | Inject a high concentration of unlabeled Crisaborole and monitor the this compound MRM transition. | A significant signal in the IS channel indicates cross-talk. |
| Inaccurate quantification of high concentration samples. | Analyze samples with known high concentrations of Crisaborole. | If results are consistently lower than expected, isotopic interference may be the cause. |
| Mitigation Strategies | ||
| Optimize IS Concentration: | Ensure the internal standard concentration is appropriate for the expected analyte concentration range. | |
| Chromatographic Separation: | While challenging with deuterated standards, even slight separation can sometimes mitigate interference if the peaks are well-resolved. | |
| Mathematical Correction: | Some mass spectrometry software platforms can correct for the natural isotopic contribution of the analyte to the internal standard signal. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the UHPLC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT, potentially reducing matrix effects.
-
To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of this compound working solution (100.00 ng/mL).[4]
-
Add 2.5 mL of dichloromethane.[4]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge at 5000 rpm for 10 minutes at 20°C.[4]
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue with 200 µL of the mobile phase.[4]
-
Vortex and inject into the UPLC-MS/MS system.
Quantitative Data Summary
| Parameter | Method 1 (UHPLC-MS/MS) [1][2] | Method 2 (UPLC-MS/MS) [4] | Method 3 (HPLC-UV) [13] |
| Matrix | Human Plasma | Human Plasma | Skin Layers |
| Internal Standard | This compound | This compound | Not Applicable |
| Linearity Range | 0.20 - 80 ng/mL | 75.0 - 225.0 ng/mL | 0.06 - 6 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | 1 |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 75.0 ng/mL | 0.014 - 0.030 µg/mL |
| Intra-day Precision (%RSD) | < 9.17% | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 9.17% | Not Reported | Not Reported |
| Accuracy | -2.29% to 6.33% | Not Reported | Not Reported |
| Extraction Recovery (Analyte) | 84.61% | 98.09% - 100.51% | Quantitative |
| Extraction Recovery (IS) | 91.43% | 99.73% | Not Applicable |
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for this compound analysis.
References
- 1. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle low signal intensity of Crisaborole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Crisaborole-d4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a consistently low signal for my this compound internal standard. What are the potential causes?
A1: Low signal intensity for this compound, a deuterated internal standard, can stem from several factors related to its chemical nature as a boronic acid and general LC-MS principles. The primary causes can be categorized as follows:
-
Inefficient Ionization: Boronic acids, including this compound, can exhibit poor ionization efficiency in typical electrospray ionization (ESI) sources. This may be due to their high polarity and tendency to form neutral species in the gas phase.[1][2]
-
In-source Reactions: Boronic acids are prone to dehydration and cyclization reactions (trimerization) in the heated ESI source, forming boroxines.[3] These reactions can reduce the abundance of the desired parent ion.
-
Ion Suppression: Co-eluting matrix components from your sample can compete with this compound for ionization, leading to a decreased signal.[4] ESI is particularly susceptible to this phenomenon.
-
Suboptimal LC-MS/MS Method Parameters: The chosen mobile phase, ionization mode, or mass spectrometer settings may not be optimal for this compound.
-
Sample Preparation Issues: Inefficient extraction, degradation during storage, or errors in spiking the internal standard can all lead to a lower than expected signal.[5]
-
Instrumental Problems: A dirty ion source, failing detector, or issues with the LC system can cause a general drop in signal intensity for all analytes, including the internal standard.[6][7]
Q2: How can I improve the ionization efficiency of this compound?
A2: To enhance the signal intensity of this compound, consider the following strategies to improve its ionization:
-
Optimize Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. While some methods have successfully used positive ion mode, others have found negative ion mode to be effective.[8] Negative mode may be advantageous due to the acidic nature of the boronic acid moiety.
-
Mobile Phase Modification: The composition of your mobile phase is critical for ionization.
-
Additives: The use of mobile phase additives can significantly impact signal intensity. Ammonium acetate (B1210297) has been used successfully in the mobile phase for boronic acid analysis.[9] Formic acid is another common additive that can aid in protonation in positive mode.
-
pH: Adjusting the pH of the mobile phase can influence the charge state of this compound and improve its ionization.
-
-
Adduct Formation: Encouraging the formation of adducts can be a powerful way to increase signal intensity. One study reported detecting Crisaborole and its internal standard as oxalic acid adducts in negative ion mode.[6] This can be achieved by adding a small amount of a suitable reagent to the mobile phase.
-
Source Parameter Optimization: Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature. Higher source temperatures might promote dehydration of the boronic acid, so a careful balance is needed.[6]
Q3: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A3: Based on validated methods reported in the literature, here are some recommended starting parameters. However, optimization for your specific instrumentation and sample matrix is crucial.
Data Presentation: Comparison of Published LC-MS/MS Methods for Crisaborole Analysis
| Parameter | Method 1[4][8] | Method 2[10] | Method 3[6] |
| Instrumentation | UHPLC-MS/MS | UPLC-ESI-MS/MS | HPLC/Tandem Mass Spectrometry |
| Ionization Mode | Negative ESI | Positive ESI | Negative Ion Electrospray |
| Crisaborole Transition | m/z 250.0 → 118.0 | m/z 252.1 → 222.1 | m/z 322 → 250 (oxalic acid adduct) |
| This compound Transition | m/z 254.0 → 121.9 | m/z 256.1 → 222.1 | m/z 326 → 254 (oxalic acid adduct) |
| Mobile Phase | Acetonitrile and Water (gradient) | 10mM Ammonium Acetate (pH 4.5) and Methanol (10:90 v/v) | Aqueous and Methanol/Acetonitrile-based with Oxalic Acid |
| Column | Not specified | Xterra C18, 100x4.6, 5µ | Reverse-phase C18 |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.
Mandatory Visualization:
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Influence of boric acid on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Preventing in-source fragmentation of Crisaborole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisaborole-d4. The focus is on preventing and troubleshooting in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Crisaborole, a non-steroidal topical medication used for treating mild-to-moderate atopic dermatitis.[1] Its chemical formula is C₁₄H₆D₄BNO₃ and it has a molecular weight of 255.07 g/mol .[2] In analytical chemistry, this compound serves as an internal standard for the quantitative analysis of Crisaborole in biological samples, such as human plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are analyzed.[5][6] This can lead to a decreased signal intensity of the intended precursor ion and an increased intensity of fragment ions. For quantitative analysis of this compound, this can result in inaccurate and unreliable measurements. The energy applied in the ion source, such as the cone voltage or source temperature, can induce this fragmentation.[7]
Q3: What are the common mass transitions for this compound in MS/MS analysis?
Published methods for the analysis of Crisaborole and its deuterated internal standard, this compound, have utilized different ionization modes and mass transitions.
-
Negative Ion Mode: A validated UHPLC-MS/MS assay reported the quantification ion pair of m/z 254.0 → 121.9 for this compound.[3][4]
-
Positive Ion Mode: Another study reported mass transitions of m/z 256.1 → 222.1 for this compound.[8]
The choice of ionization mode and transitions will depend on the specific instrumentation and experimental conditions.
Troubleshooting In-Source Fragmentation
Problem: I am observing a weak molecular ion peak for this compound and a strong fragment ion peak that I suspect is due to in-source fragmentation.
This is a common issue that can often be resolved by optimizing the ion source parameters. The goal is to use "softer" ionization conditions that are energetic enough to ionize the molecule but not so harsh as to cause it to break apart.
Troubleshooting Steps:
-
Reduce Cone Voltage/Declustering Potential/Fragmentor Voltage: This is often the primary parameter to adjust.[7][9] A high cone voltage increases the energy of ions as they enter the mass spectrometer, leading to a higher likelihood of fragmentation.[5] Gradually decrease this voltage and monitor the signal intensity of the precursor and fragment ions.
-
Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte, resulting in fragmentation.[7] Experiment with lowering the source temperature in increments to find a balance between efficient desolvation and minimal fragmentation.
-
Adjust Mobile Phase Composition: The pH and composition of the mobile phase can influence the ionization efficiency and stability of the analyte. For amine-containing compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation and signal in positive ion mode.[10] Ensure your mobile phase is compatible with your ionization mode and analyte.
-
Check for Co-eluting Impurities: In some cases, co-eluting substances can suppress the ionization of the target analyte or contribute to the complexity of the mass spectrum.[11] Ensure your chromatographic method provides adequate separation.
Quantitative Data Summary: Influence of MS Parameters on In-Source Fragmentation
The following table summarizes the general effects of key mass spectrometry parameters on in-source fragmentation. Optimal values are instrument and compound-specific and should be determined empirically.
| Parameter | General Effect of Increasing the Parameter on In-Source Fragmentation | Recommended Action to Reduce Fragmentation |
| Cone Voltage (or equivalent) | Increases | Decrease |
| Source Temperature | Increases | Decrease |
| Collision Energy (in MS/MS) | Increases fragmentation in the collision cell, not the source | This is for generating product ions, not for controlling in-source fragmentation. |
| Mobile Phase Additives | Can affect ionization efficiency and ion stability | Optimize type and concentration (e.g., formic acid, ammonium (B1175870) acetate) |
Experimental Protocols
Protocol for Analysis of this compound with Minimized In-Source Fragmentation
This protocol is a general guideline based on published methods and best practices for reducing in-source fragmentation.
1. Sample Preparation:
-
Protein precipitation is a common method for extracting Crisaborole from plasma.[4]
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution and 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition for this compound: m/z 254.0 → 121.9.[4]
-
Initial Parameter Settings for Optimization:
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: Start at a low value (e.g., 15 V) and gradually increase to optimize signal without significant fragmentation.
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
4. Optimization to Minimize In-Source Fragmentation:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Monitor the intensity of the precursor ion (m/z 254.0) and any potential fragment ions.
-
Systematically vary the cone voltage and source temperature to find the optimal conditions that maximize the precursor ion signal while minimizing the fragment ion signals.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential in-source fragmentation of this compound.
References
- 1. Crisaborole - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-source fragmentation [jeolusa.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Crisaborole-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Crisaborole-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Crisaborole, where four hydrogen atoms on the benzonitrile (B105546) ring have been replaced with deuterium (B1214612).[1] It is considered an ideal internal standard (IS) for the quantitative analysis of Crisaborole in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Crisaborole, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Q2: My calibration curve for Crisaborole is non-linear. What are the potential causes?
Non-linearity in your calibration curve when using this compound can stem from several factors:
-
Inappropriate Regression Model: A linear regression model may not be suitable if the analytical response is inherently non-linear. Consider using a quadratic or weighted linear regression model.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response. Ensure your calibration range is within the linear dynamic range of the instrument.
-
Sub-optimal Blanks: Contamination in your blank matrix or solvents can lead to a non-zero intercept and affect the linearity at the lower end of the curve.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can introduce non-linearity.
Q3: I'm observing high variability in the this compound internal standard peak area across my samples. What should I investigate?
High variability in the internal standard signal is a common issue that can compromise the accuracy of your results. Here are the primary areas to troubleshoot:
-
Inconsistent Sample Preparation: The most likely culprit is inconsistent sample preparation, especially during extraction steps. Ensure precise and consistent execution of all liquid handling and extraction procedures.
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, severe and variable matrix effects in different samples can cause the IS signal to fluctuate. This is particularly relevant when analyzing complex matrices like plasma from different individuals.
-
Internal Standard Stability: While Crisaborole has been shown to be stable under various conditions, including in diluent for up to 72 hours, the stability of the this compound working solution in the autosampler over the course of a long analytical run should be verified.[2]
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the electrospray ionization source, can lead to variable IS response.
Q4: Could the deuterium labels on this compound be exchanging with hydrogen from the solvent (back-exchange)?
This is unlikely to be a significant issue with this compound. The deuterium labels are located on the aromatic benzonitrile ring (4-((1-hydroxy-1,3-dihydrobenzo[c][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4).[1] Aromatic deuterons are generally stable and not prone to back-exchange under typical analytical conditions. Issues with isotopic exchange are more common when deuterium is attached to heteroatoms (like -OH or -NH) or labile carbon positions.
Q5: Can metabolites of Crisaborole interfere with its quantification?
Crisaborole is known to be rapidly metabolized via hydrolysis into inactive metabolites.[3] Given that LC-MS/MS is a highly selective technique that monitors specific precursor-to-product ion transitions, it is improbable that these inactive metabolites would interfere with the quantification of the parent drug, Crisaborole, or its d4-labeled internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape for Crisaborole or this compound
Poor peak shape (e.g., fronting, tailing, or splitting) can negatively impact integration and, consequently, the accuracy and precision of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Internal Standard Response
This guide helps to diagnose the root cause of a variable this compound signal.
Logical Relationship Diagram:
References
Validation & Comparative
A Head-to-Head Comparison: Validated Methods for Crisaborole Assay
A detailed look at the performance of Crisaborole assays with and without the use of a deuterated internal standard, providing researchers with the data to make informed decisions for their analytical needs.
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of two distinct analytical approaches for the assay of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of atopic dermatitis. We will examine a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method that employs a deuterated internal standard, Crisaborole-d4, and compare it with alternative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UPLC methods that do not utilize a deuterated internal standard. This comparison will focus on key validation parameters, experimental protocols, and overall method performance to assist in selecting the most appropriate assay for specific research and development applications.
Performance Under the Microscope: A Data-Driven Comparison
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and behaves similarly during sample preparation and ionization, effectively correcting for matrix effects and variations in instrument response.[1] The following tables summarize the validation parameters for the UHPLC-MS/MS method using this compound and alternative methods without a deuterated internal standard, providing a clear comparison of their analytical performance.
Table 1: Method Validation Parameters for Crisaborole Assay using UHPLC-MS/MS with this compound Internal Standard
| Validation Parameter | Performance Metric |
| Linearity Range | 0.20 - 100 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[2] |
| Intra-day Precision (%RSD) | < 9.17%[5][6] |
| Inter-day Precision (%RSD) | < 9.17%[5][6] |
| Accuracy | -2.29% to 6.33%[5][6] |
| Mean Extraction Recovery (Crisaborole) | 84.61%[5][6] |
| Mean Extraction Recovery (this compound) | 91.43%[5][6] |
Table 2: Method Validation Parameters for Crisaborole Assay using Alternative Methods (RP-HPLC/UPLC) without Deuterated Internal Standard
| Validation Parameter | Performance Metric (RP-HPLC) | Performance Metric (UPLC) |
| Linearity Range | 1.56 - 100 µg/mL[7] | LOQ to 150% of assay specification limit[8] |
| Correlation Coefficient (r²) | 0.999[9] | 0.9995[8] |
| Lower Limit of Quantification (LLOQ) | 5.58 µg/mL[7] | Not explicitly stated |
| Limit of Detection (LOD) | 1.84 µg/mL[7] | Not explicitly stated |
| Intra-day Precision (%RSD) | Within ±15%[7] | < 2.0%[8] |
| Inter-day Precision (%RSD) | Within ±15%[7] | < 2.0%[8] |
| Accuracy (% Recovery) | 92.49% to 105.91%[7] | 100.05% to 101.16%[8] |
From the data presented, the UHPLC-MS/MS method utilizing this compound demonstrates significantly higher sensitivity, with an LLOQ in the low ng/mL range, making it ideal for pharmacokinetic studies in biological matrices where concentrations are expected to be low.[2][5][6] The alternative HPLC/UPLC methods, while robust and suitable for bulk drug analysis and formulation quality control, exhibit higher limits of quantification in the µg/mL range.[7][8][9]
Experimental Protocols: A Step-by-Step Guide
The following sections detail the methodologies for the Crisaborole assay using UHPLC-MS/MS with this compound and a representative alternative RP-HPLC method.
Method 1: UHPLC-MS/MS Assay with this compound Internal Standard
This method is designed for the sensitive quantification of Crisaborole in human plasma.[5][6]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, add the this compound internal standard solution.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or for further cleanup, a liquid-liquid extraction can be performed.[2] For liquid-liquid extraction, transfer the supernatant to a clean tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.[1]
2. Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A suitable C18 column (e.g., Ultimate XB C18, 2.1 x 50.0 mm, 3.0 µm).[2]
-
Mobile Phase: A gradient elution with 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and methanol (B129727) is a common choice.[3][4]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[7]
-
Injection Volume: A small injection volume is used, typically in the microliter range.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[2][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: RP-HPLC Assay without Deuterated Internal Standard
This method is suitable for the quantification of Crisaborole in pharmaceutical formulations.[7]
1. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of Crisaborole in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.[7]
-
Sample Solution: Accurately weigh and dissolve the sample containing Crisaborole in the diluent to achieve a known concentration.
2. Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of phosphate (B84403) buffer (pH 3) and acetonitrile is a typical mobile phase.[7]
-
Flow Rate: A constant flow rate, for example, 0.65 mL/min.[7]
-
Column Temperature: Maintained at a specific temperature, for instance, 40°C.[7]
-
Detection Wavelength: 252 nm.[7]
Visualizing the Workflow
To better illustrate the experimental process for the highly sensitive UHPLC-MS/MS method, the following diagram outlines the key steps from sample receipt to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
The Gold Standard: A Performance Guide to Crisaborole-d4 in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Crisaborole, the selection of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive overview of the performance of Crisaborole-d4, a deuterated stable isotope-labeled internal standard, and discusses its advantages over other potential alternatives. The information presented is supported by published experimental data to aid in the development and validation of robust analytical methods.
This compound has emerged as the preferred internal standard for the quantification of Crisaborole in biological matrices, primarily due to its close physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample processing and analysis.[1][2] Its widespread adoption is evident in numerous validated bioanalytical methods published in peer-reviewed literature.
Performance of this compound: Linearity, Accuracy, and Precision
Bioanalytical methods utilizing this compound as an internal standard consistently demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The tables below summarize the performance characteristics from various validated UHPLC-MS/MS methods.
| Linearity | |
| Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.200 - 100 | > 0.99 |
| 0.20 - 80 | Not Reported |
| 75.0 - 225.0 | > 0.999 |
This table showcases the consistent linearity of Crisaborole detection over a range of concentrations when using this compound as an internal standard.
| Intra-day and Inter-day Precision (%CV) | |
| Concentration Level | Precision (%CV) |
| LLOQ QC (0.200 ng/mL) | ≤ 1.4 (Intra-batch) |
| QC Samples | < 9.17 |
| Not Specified | ≤ 5.03 |
This table highlights the high degree of precision in analytical runs, both within a single day and across multiple days, achieved with the use of this compound.
| Accuracy (% Deviation) | |
| Concentration Level | Accuracy (% Deviation) |
| QC Samples | -3.8 to +2.8 |
| QC Samples | -2.29 to +6.33 |
| Not Specified | 1.33 to 1.75 |
This table demonstrates the excellent accuracy of the methods, with measured concentrations closely matching the nominal values, a testament to the effectiveness of this compound as an internal standard.
Comparison with Alternative Internal Standards
While stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis by mass spectrometry, other compounds can be considered.[1] One study noted the initial consideration of structural analogs such as tacrolimus, pimecrolimus, diphenhydramine, and hydroxyzine (B1673990) as potential internal standards for Crisaborole analysis. However, this compound was ultimately selected due to its superior compatibility with the chromatographic conditions of the analyte.[4]
The primary advantage of a deuterated internal standard is that it co-elutes with the analyte and has nearly identical extraction recovery and ionization response.[2] This ensures that any variations encountered during the analytical process, such as matrix effects or fluctuations in instrument performance, affect both the analyte and the internal standard to the same degree, leading to a more accurate and precise quantification. Structural analogs, while potentially more cost-effective, may not perfectly mimic the behavior of the analyte, introducing a potential for greater variability and reduced data quality.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the bioanalysis of Crisaborole.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UHPLC-MS/MS system.[3]
Sample Preparation: Liquid-Liquid Extraction
-
Process plasma samples using liquid-liquid extraction techniques.[5]
-
After extraction, quantify Crisaborole concentrations using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]
UHPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system coupled with a tandem mass spectrometer.[2][5]
-
Column: A C18 reverse-phase column (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 3.0 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water.[3]
-
Ionization: Negative electrospray ionization (ESI).[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in a typical bioanalytical workflow for Crisaborole utilizing this compound.
Caption: Bioanalytical workflow for Crisaborole from sample preparation to analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Crisaborole-d4 and Other Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of a method's accuracy, precision, and robustness. This is particularly true for the analysis of topical drugs like Crisaborole, where concentrations in biological matrices can be low. This guide provides an objective comparison of Crisaborole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with other potential internal standards, supported by experimental data.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. This compound is structurally identical to Crisaborole, with the exception of four deuterium (B1214612) atoms replacing four hydrogen atoms. This subtle mass difference allows for its differentiation by the mass spectrometer, while its behavior during sample preparation, chromatography, and ionization is virtually indistinguishable from the non-labeled Crisaborole. This co-elution and identical behavior are paramount for effectively compensating for matrix effects, a significant source of variability and inaccuracy in bioanalytical methods.[1]
Structural analogs, while a potential alternative, have different chemical structures. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, resulting in less reliable compensation for analytical variability.
Performance Comparison: this compound vs. Structural Analogs
Quantitative Performance of this compound
Multiple studies have validated the use of this compound for the quantification of Crisaborole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the performance characteristics from a representative study.
| Performance Parameter | Crisaborole | This compound (Internal Standard) |
| Extraction Recovery (%) | 84.61 | 91.43 |
| Intra-day Precision (%RSD) | < 9.17 | - |
| Inter-day Precision (%RSD) | < 9.17 | - |
| Accuracy (% Bias) | -2.29 to 6.33 | - |
Data adapted from a validated UHPLC-MS/MS assay for Crisaborole in human plasma.[2][3]
The high and consistent extraction recovery of both the analyte and the internal standard, along with excellent precision and accuracy, underscores the reliability of using this compound.
Case Study: Stable Isotope-Labeled vs. Structural Analog Internal Standard
A study comparing a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma provides compelling evidence for the superiority of the SIL-IS approach.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 |
This data illustrates a significant improvement in both precision (lower standard deviation) and accuracy (mean bias closer to 100%) when using a SIL-IS.[4]
The results of this study strongly suggest that a deuterated internal standard like this compound would offer significantly better performance in terms of accuracy and precision compared to a structural analog for Crisaborole analysis.
Experimental Protocols
Validated UHPLC-MS/MS Method for Crisaborole in Human Plasma using this compound
This section details a typical experimental protocol for the quantification of Crisaborole in human plasma, utilizing this compound as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalysis of Crisaborole using an internal standard.
Conclusion
The choice of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. For the quantitative analysis of Crisaborole, the use of a deuterated internal standard, this compound, is the superior choice. The near-identical physicochemical properties of this compound to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While structural analogs can be considered, the available data strongly supports the use of a stable isotope-labeled internal standard as the gold standard for generating high-quality, defensible data in regulated bioanalysis.
References
A Comparative Pharmacokinetic Analysis of Crisaborole Formulations in the Treatment of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Crisaborole (B606811), a phosphodiesterase 4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild to moderate atopic dermatitis (AD).[1] Its efficacy is attributed to the inhibition of PDE4, which leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent reduction in the production of pro-inflammatory cytokines.[2][3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of crisaborole, focusing on the 2% ointment formulation across different patient populations, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The systemic exposure to crisaborole following topical application of the 2% ointment has been evaluated in multiple studies. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Crisaborole 2% Ointment in Healthy Adults
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 97.5 - 110% (GMR) | Reference |
| AUC0-t (ng·h/mL) | 96.6 - 109% (GMR) | Reference |
| AUC0-∞ (ng·h/mL) | 96.6 - 109% (GMR) | Reference |
| Tmax (h) | Median (min, max) available | Median (min, max) available |
| t1/2 (h) | Data available | Data available |
GMR: Geometric Mean Ratio. Data from a bioequivalence study in healthy Chinese subjects.[5]
Table 2: Multiple-Dose Pharmacokinetic Parameters of Crisaborole 2% Ointment in Pediatric and Adolescent Patients with Atopic Dermatitis
| Patient Population | Cmax (ng/mL) | AUC0-12 (ng·h/mL) | Tmax (h) |
| Infants (3 to <24 months) | 188 ± 100 | 1164 ± 550 | Not specified |
| Children & Adolescents (2 to 17 years) | 127 ± 196 | 949 ± 1240 | 3 (median) |
| Adolescents (12 to 17 years) | Limited systemic exposure demonstrated | Not specified | Not specified |
Data from studies involving twice-daily application for 8 days.[3][6][7]
Experimental Protocols
The pharmacokinetic parameters presented above were determined through rigorous clinical trials. The following sections detail the typical methodologies employed in these studies.
Bioequivalence Study in Healthy Adults
A randomized, open-label, two-period, crossover study is a common design to assess the bioequivalence of two topical formulations.[5]
-
Subjects: Healthy male and female adult volunteers meeting specific inclusion and exclusion criteria.[5]
-
Inclusion Criteria: Typically include age between 18 and 50 years, a body mass index (BMI) within a specified range (e.g., 19.0 to 28.0 kg/m ²), and good health as determined by physical examination, vital signs, and laboratory tests.[5]
-
Exclusion Criteria: Often include a history of clinically significant medical conditions, allergies to the drug or formulation components, use of interfering medications, and recent participation in other clinical trials.[5]
-
Dosing: A single application of the test and reference crisaborole 2% ointment is applied to a designated skin area.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug application to characterize the plasma concentration-time profile.[5]
-
Analytical Method: Plasma concentrations of crisaborole are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[8][9][10] These methods offer high sensitivity and specificity for quantifying low concentrations of the drug in biological matrices.[8][9]
Pharmacokinetic Study in Patients with Atopic Dermatitis
These studies are designed to evaluate the systemic exposure of crisaborole under conditions of clinical use.
-
Subjects: Patients within a specific age range (e.g., infants, children, adolescents) with a confirmed diagnosis of mild to moderate atopic dermatitis.[3][11]
-
Inclusion Criteria: Typically include a certain percentage of body surface area (BSA) affected by AD (e.g., ≥10% to ≤35%).[7]
-
Dosing: Crisaborole 2% ointment is applied twice daily to the affected areas for a specified duration, often 8 to 28 days.[3][7][11]
-
Blood Sampling: Pharmacokinetic blood samples are collected on multiple days throughout the study (e.g., days 1, 2, 4, 6, 8, and 9) to assess drug accumulation and steady-state concentrations.[7]
-
Analytical Method: Similar to bioequivalence studies, plasma concentrations of crisaborole and its metabolites are measured using validated LC-MS/MS methods.[8][9]
Visualizations
Crisaborole Mechanism of Action: PDE4 Signaling Pathway
Caption: Crisaborole inhibits PDE4, increasing cAMP and reducing pro-inflammatory cytokines.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical clinical pharmacokinetic study for a topical formulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 3. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 5. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]
Crisaborole bioequivalence studies and the role of Crisaborole-d4
For drug development professionals, researchers, and scientists, establishing bioequivalence is a critical step in the generic drug approval process. This guide provides a comprehensive comparison of Crisaborole, a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis, with its generic counterparts. It delves into the specifics of bioequivalence studies, the crucial role of the deuterated internal standard Crisaborole-d4, and presents supporting experimental data and protocols.
Comparative Bioequivalence and Pharmacokinetic Data
A key component of abbreviated new drug applications (ANDAs) is the demonstration of bioequivalence between the generic (test) and the innovator (reference) product. For topical drugs like Crisaborole, this often involves in vivo pharmacokinetic studies to compare the rate and extent of absorption.
A pivotal single-center, single-dose, open-label, randomized, two-period, two-sequence crossover study was conducted in healthy Chinese subjects to compare a test and a reference formulation of Crisaborole ointment. The results of this study are summarized below.[1][2]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 32.5 ± 21.4 | 31.8 ± 19.5 | 103.4% (97.5% - 110%) |
| AUC0-t (ng·h/mL) | 204 ± 91.5 | 202 ± 87.6 | 103% (96.6% - 109%) |
| AUC0-∞ (ng·h/mL) | 215 ± 95.8 | 213 ± 92.5 | 103% (96.6% - 109%) |
| Tmax (h) | 4.5 (2.0 - 14.0) | 5.0 (2.0 - 16.0) | - |
| t1/2 (h) | 5.86 ± 1.93 | 5.91 ± 1.98 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data presented as mean ± standard deviation for pharmacokinetic parameters and median (min-max) for Tmax.
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fell within the pre-specified acceptance range of 80%-125%, demonstrating the bioequivalence of the two Crisaborole ointment formulations.[1][2]
The Role of this compound in Bioanalytical Methods
Accurate quantification of Crisaborole in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This compound, a deuterium-labeled analog of Crisaborole, serves as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3][5]
Experimental Protocols
Bioequivalence Study Design
The aforementioned bioequivalence study employed a single-center, single-dose, open-label, randomized, two-period, two-sequence crossover design.[1][2]
A total of 32 healthy subjects were enrolled and randomized into two groups. After a single application of either the test or reference Crisaborole ointment, a series of blood samples were collected over 36 hours. Following a 7-day washout period, subjects received the alternate formulation, and blood sampling was repeated.
Bioanalytical Method: LC-MS/MS
Plasma concentrations of Crisaborole were determined using a validated LC-MS/MS method.[1][4]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) was used to extract Crisaborole and the internal standard, this compound, from human plasma.[4][6]
-
Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water.[4][6]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with negative electrospray ionization.[4][6] The monitored ion transitions were m/z 250.0 → 118.0 for Crisaborole and m/z 254.0 → 121.9 for this compound.[4]
Crisaborole's Mechanism of Action and Alternatives
Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[8] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[8][9]
Alternatives to Crisaborole
Several topical treatments are available for atopic dermatitis, each with a different mechanism of action and side-effect profile.
| Drug Class | Examples | Mechanism of Action |
| Topical Corticosteroids | Hydrocortisone, Betamethasone | Broad anti-inflammatory and immunosuppressive effects. |
| Topical Calcineurin Inhibitors | Tacrolimus (B1663567), Pimecrolimus (B1677883) | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production. |
| Topical JAK Inhibitors | Ruxolitinib | Inhibit Janus kinases, which are involved in the signaling of multiple pro-inflammatory cytokines. |
The choice of treatment depends on the severity and location of the atopic dermatitis, as well as the patient's age and medical history. While topical corticosteroids are often the first-line therapy, non-steroidal options like Crisaborole and calcineurin inhibitors are valuable alternatives, particularly for sensitive skin areas and for long-term management to avoid steroid-related side effects.[10] A network meta-analysis has shown Crisaborole to be superior to pimecrolimus and comparable to tacrolimus in achieving treatment success in patients with mild-to-moderate atopic dermatitis.[11]
References
- 1. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info [eucrisa.com]
- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 9. researchgate.net [researchgate.net]
- 10. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crisaborole Ointment, 2%, for Treatment of Patients with Mild-to-Moderate Atopic Dermatitis: Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Crisaborole-d4 as an Internal Standard in Bioanalytical Methods
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Crisaborole-d4's performance as an internal standard in the quantification of Crisaborole in various biological fluids. The information is targeted towards researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies. While this compound is the predominantly utilized internal standard, this guide also discusses potential alternatives and provides a comparative analysis based on established bioanalytical principles.
Executive Summary
This compound has demonstrated high accuracy, precision, and reliability for the quantification of Crisaborole in human plasma using validated UHPLC-MS/MS methods. Its structural similarity and co-elution with the analyte ensure effective compensation for matrix effects and variability in sample processing. However, publicly available data on its performance in other biological matrices, such as urine and whole blood, is limited. Furthermore, no studies employing alternative internal standards for Crisaborole quantification have been identified, precluding a direct experimental comparison. This guide, therefore, presents a thorough review of this compound performance in plasma and offers a theoretical discussion on the selection and potential use of alternative internal standards.
Performance of this compound in Human Plasma
This compound is consistently used as an internal standard for the bioanalysis of Crisaborole in human plasma, primarily with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it ensures the highest accuracy and precision by mimicking the behavior of the analyte during sample preparation and analysis.
Data Presentation: Performance Characteristics of this compound in Human Plasma
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.20 - 80 | 75.0 - 225.0 | 0.200 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | Not Reported |
| Intra-day Precision (%CV) | < 9.17 | Not Reported | < 2.8 |
| Inter-day Precision (%CV) | < 9.17 | Not Reported | Not Reported |
| Accuracy (%RE) | -2.29 to 6.33 | Not Reported | -3.8 to +2.8 |
| Extraction Recovery (%) | 91.43 | 99.73 | Not Reported |
| Ionization Mode | ESI- | ESI+ | ESI- |
| Mass Transition (m/z) | 254.0 → 121.9 | 256.1 → 222.1 | 254.1 → 122.1 |
CV: Coefficient of Variation, RE: Relative Error, ESI: Electrospray Ionization
Experimental Protocols
The following sections detail the typical experimental methodologies for the quantification of Crisaborole in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Crisaborole and this compound from plasma is protein precipitation.
-
Spiking: An aliquot of human plasma is spiked with a known concentration of this compound solution.
-
Precipitation: A precipitating agent, typically acetonitrile (B52724), is added to the plasma sample.
-
Vortexing: The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.
UHPLC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of Crisaborole and this compound. The specific precursor and product ion transitions are monitored.
Mandatory Visualizations
Experimental Workflow for Crisaborole Quantification in Plasma
Caption: Workflow for Crisaborole quantification in plasma.
Comparison with Alternatives
As of the latest available data, this compound is the only reported internal standard used for the quantification of Crisaborole in biological matrices. The absence of studies using alternative internal standards makes a direct, data-driven comparison impossible. However, a theoretical discussion on potential alternatives and the principles of their selection is valuable for researchers considering method development.
Principles for Selecting an Ideal Internal Standard
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to the analyte to ensure similar extraction recovery and ionization response.
-
Co-elution: It should elute close to the analyte without causing isobaric interference.
-
Mass Difference: It should have a distinct mass-to-charge ratio (m/z) from the analyte for unambiguous detection by the mass spectrometer. A mass difference of at least 3-4 Da is generally recommended.
-
Stability: It should be stable throughout the analytical process.
-
Non-endogenous: It should not be naturally present in the biological matrix being analyzed.
Potential (Theoretical) Alternatives to this compound
In the absence of a commercially available or custom-synthesized stable isotope-labeled internal standard, researchers sometimes turn to structurally similar compounds (analogs) as an alternative. For Crisaborole, a potential analog internal standard would need to be a compound with a similar benzoxaborole core structure but with modifications that result in a different molecular weight.
Hypothetical Analog Internal Standard:
A hypothetical alternative could be a structurally related benzoxaborole derivative that is not expected to be present in biological samples and has a different molecular weight than Crisaborole and its known metabolites.
Comparison:
| Feature | This compound (Ideal) | Structural Analog (Alternative) |
| Structural Similarity | Identical to the analyte | High, but not identical |
| Co-elution | Nearly identical retention time | Similar, but may not be identical |
| Extraction Recovery | Expected to be identical to the analyte | Likely similar, but potential for slight differences |
| Ionization Efficiency | Expected to be identical to the analyte | May differ, leading to potential inaccuracies if not carefully validated |
| Compensation for Matrix Effects | Excellent | Good, but may not be as effective as a stable isotope-labeled standard |
It is crucial to emphasize that the use of a structural analog as an internal standard requires more extensive validation to ensure it accurately corrects for variations in the analytical process.
Performance in Other Biological Fluids
Urine
Renal excretion is a major route of elimination for Crisaborole metabolites. Therefore, the analysis of Crisaborole and its metabolites in urine is crucial for a complete pharmacokinetic profile. However, there are currently no published, validated methods detailing the performance of this compound for the quantification of Crisaborole in urine.
Theoretical Considerations for Urine Analysis:
-
Sample Preparation: Urine samples typically require less extensive cleanup than plasma. A "dilute-and-shoot" approach or a simple solid-phase extraction (SPE) may be sufficient.
-
Matrix Effects: Urine can exhibit significant matrix effects due to the high and variable salt content. The use of a stable isotope-labeled internal standard like this compound would be critical to mitigate these effects.
Whole Blood
While some studies mention the collection of whole blood, the analysis is invariably performed on plasma after centrifugation. Direct analysis of Crisaborole in whole blood is not a common practice. If required, a lysis step would need to be incorporated into the sample preparation protocol to release the drug from blood cells. This compound would be the internal standard of choice for this application as well.
Signaling Pathway of Crisaborole
Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
A Comparative Guide to Inter-Laboratory Quantification of Crisaborole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used in the treatment of atopic dermatitis. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from multiple validated methods to offer a comparative overview of their performance. The methodologies covered include Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This guide is intended to assist researchers and analytical chemists in selecting the most appropriate method for their specific application, whether for quality control of bulk drug substance, analysis of topical formulations, or pharmacokinetic studies in biological matrices.
Quantitative Performance Data Summary
The following table summarizes the key performance parameters of different analytical methods for Crisaborole quantification as reported in various studies. This allows for a direct comparison of the linearity, accuracy, precision, and sensitivity of each technique.
| Parameter | UPLC-UV[1] | RP-HPLC-UV[2][3] | UPLC-MS/MS (in human plasma)[4][5][6] |
| Linearity Range | Not explicitly stated, but validated. | 5 - 25 µg/mL[2][3] | 0.20 - 100 ng/mL[7] / 0.20 - 80 ng/mL[5][6] |
| Correlation Coefficient (r²) | 0.9995[1] | 0.9992[2][3] | > 0.999[4] / Not specified, but good[5][6] |
| Accuracy (% Recovery) | 100.05 - 101.16%[1] | Not explicitly stated, but validated. | -2.29% - 6.33% (as bias)[5][6] |
| Precision (% RSD) | < 2.0%[1] | < 2.0%[2] | < 9.17%[5][6] |
| Limit of Detection (LOD) | Not specified | 0.1094 µg/mL[2][3] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.3316 µg/mL[2][3] | 0.200 ng/mL[7] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
UPLC-UV Method for Bulk Drug Analysis[1]
-
Instrumentation: Acquity UPLC system.
-
Column: Acquity UPLC, CSH C-18, 100 x 2.1mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid in water and 0.1% Trifluoroacetic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Not explicitly stated.
-
Run Time: 6.0 minutes.
-
Sample Preparation: A stock solution of Crisaborole was prepared by dissolving 100 mg in 100 mL of diluent. Further dilutions were made to achieve the desired concentrations.
RP-HPLC-UV Method for Topical Dosage Form[2]
-
Instrumentation: Not specified.
-
Mobile Phase: Water: Methanol (30: 70 v/v).
-
Detection Wavelength: 241 nm.
-
Linearity Range: 5 to 25 µg/mL.
-
Key Validation Parameters: The method was validated according to ICH guidelines for accuracy, precision, specificity, and robustness.
UPLC-MS/MS Method for Quantification in Human Plasma[4][5][6][7]
-
Instrumentation: UPLC system coupled with a Triple Quad 4500 mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: Ultimate XB C18, 2.1 x 50.0 mm, 3.0 µm[7] or Xterra C18, 100 × 4.6, 5µ.[4]
-
Mobile Phase: A gradient of 10mM ammonium (B1175870) acetate (B1210297) buffer solution (pH 4.5) and Methanol (10:90 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Ionization Mode: Negative electrospray ionization (ESI-).[7]
-
Mass Transitions: Crisaborole: m/z 252.1 → 222.1[4] or 250.0 → 118.0[5][6]; Crisaborole-D4 (Internal Standard): m/z 256.1 → 222.1[4] or 254.0 → 121.9.[5][6]
-
Sample Preparation: Liquid-liquid extraction from plasma samples.[7]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of Crisaborole, applicable across the different analytical techniques with minor variations in the "Analysis" step.
Caption: Generalized workflow for Crisaborole quantification.
This guide provides a foundational comparison of common analytical methods for Crisaborole. For the development and validation of new analytical procedures, it is recommended to consult the detailed original research articles and adhere to the relevant ICH and FDA guidelines.
References
- 1. ijsdr.org [ijsdr.org]
- 2. saapjournals.org [saapjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Justification for the Use of Crisaborole-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of bioanalysis, particularly for pharmacokinetic and metabolism studies, the choice of an internal standard (IS) is a critical decision that significantly impacts the reliability and validity of the results. This guide provides a comprehensive justification for the use of Crisaborole-d4, a stable isotope-labeled (SIL) internal standard, for the quantification of Crisaborole. Through a comparison with alternative approaches and the presentation of experimental data, this document will demonstrate the superiority of this compound in ensuring the robustness of bioanalytical methods.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry.[1] They are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] This subtle mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their identical chemical nature ensures they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response provide the most effective compensation for analytical variability, including matrix effects, which are a common source of inaccuracy and imprecision in bioanalysis.[1][3]
This compound is the deuterium-labeled analog of Crisaborole and is utilized as an internal standard for its quantification in biological samples.[4] Its use has been central to the development of robust and sensitive bioanalytical methods for Crisaborole in human plasma.[5][6]
Performance Comparison: this compound vs. Alternative Internal Standards
The primary alternatives to using a SIL-IS like this compound are structural analogs or other unrelated compounds. While these alternatives are often less expensive, they do not share the same physicochemical properties as the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy and precision of the analytical method.
The use of this compound mitigates these issues by closely mimicking the behavior of Crisaborole throughout the analytical process. This ensures that any variations encountered during sample handling, extraction, and analysis affect both the analyte and the internal standard to the same degree, leading to a consistent and accurate response ratio.
Table 1: Comparison of Bioanalytical Method Validation Parameters using this compound
The following table summarizes the validation parameters from a published UHPLC-MS/MS method for the quantification of Crisaborole in human plasma using this compound as the internal standard.[5][6] This data highlights the high level of accuracy and precision achievable with this approach.
| Validation Parameter | Performance with this compound as IS |
| Linearity (ng/mL) | 0.20 - 80 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 9.17% |
| Inter-day Precision (%CV) | < 9.17% |
| Accuracy (%RE) | -2.29% to 6.33% |
| Mean Extraction Recovery | Crisaborole: 84.61%; this compound: 91.43% |
| Matrix Effect | No significant matrix effect observed |
Data sourced from a validated UHPLC-MS/MS assay for Crisaborole in human plasma.[5][6]
Table 2: Mass Spectrometric Parameters for Crisaborole and this compound
The distinct mass-to-charge (m/z) ratios of the precursor and product ions for Crisaborole and this compound allow for their simultaneous and specific detection without mutual interference.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Crisaborole | 250.0 | 118.0 | Negative ESI |
| This compound | 254.0 | 121.9 | Negative ESI |
Data sourced from a validated UHPLC-MS/MS assay for Crisaborole in human plasma.[5][6]
Experimental Protocols
A detailed methodology for a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Crisaborole in human plasma using this compound as the internal standard is provided below.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UHPLC-MS/MS system.
2. Chromatographic Conditions
-
UHPLC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3.0 µm).[7]
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[8]
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.[8]
-
Column Temperature: 35 - 40°C.
-
Run Time: Approximately 3.3 minutes.[5]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
4. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Crisaborole.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Process calibration standards and QC samples alongside the unknown samples.
Visualizations
Caption: A generalized workflow for a bioanalytical method using this compound as an internal standard.
Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.
Caption: Logical justification for selecting this compound as the internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development for the quantification of Crisaborole. Its chemical identity with the analyte ensures unparalleled compensation for analytical variability, from sample extraction to mass spectrometric detection. The experimental data from validated methods demonstrates the high levels of accuracy, precision, and linearity that can be achieved. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Safety Operating Guide
Navigating the Safe Disposal of Crisaborole-d4: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Crisaborole-d4, a deuterated analog of a phosphodiesterase 4 (PDE4) inhibitor. Adherence to these guidelines is critical for minimizing risk and complying with regulatory standards.
Disposal Protocol for this compound
The primary recommended method for the disposal of this compound involves incineration.[1] Excess and expired materials should be managed by a licensed hazardous material disposal company.[1] It is imperative to ensure that all federal and local regulations concerning the disposal and destruction of this material are strictly followed.[1]
Key Disposal Steps:
-
Consult a Licensed Disposal Company: Engage a certified hazardous waste disposal company to handle the this compound.
-
Incineration: The preferred method of disposal is through a chemical incinerator equipped with an afterburner and a scrubber to manage emissions.[1]
-
Contaminated Packaging: Any packaging that has come into contact with this compound should be disposed of in the same manner as the product itself.[1]
-
Regulatory Compliance: Always ensure that the disposal process is in full compliance with all applicable federal, state, and local environmental regulations.[1]
General Handling and Storage Precautions
While this document focuses on disposal, proper handling and storage are crucial for overall safety.
-
Handling: Avoid inhalation, and contact with skin and eyes.[2] Use in a well-ventilated area and avoid the formation of dust and aerosols.[2]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and sources of ignition.[2] The recommended storage temperature is -20°C.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling of Crisaborole-d4 in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Crisaborole-d4, a deuterated analog of Crisaborole, an active pharmaceutical ingredient. While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, the SDS for its non-deuterated counterpart, Crisaborole, identifies it as harmful if swallowed and an irritant to the skin and eyes.[1] Therefore, adopting a cautious approach in line with the more stringent safety recommendations is advised.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with Crisaborole, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3] | To prevent skin contact which may cause irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Recommended when handling the powder to avoid inhalation. |
| Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[2] | To protect skin and personal clothing from contamination. |
Handling and Storage
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Ensure adequate ventilation in the handling area. A mechanical exhaust system may be required.[3]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Store in a refrigerator at 2-8°C for long-term storage.
-
Keep away from incompatible substances.[3]
Accidental Release and First Aid Measures
| Situation | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[3] |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[3] |
| Ingestion | Wash out the mouth with water provided the person is conscious. Do not induce vomiting. Call a physician.[2][3] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Call a physician.[3] |
Disposal Plan
Contaminated materials and waste containing this compound should be handled as chemical waste. The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always comply with local, state, and federal environmental regulations for waste disposal.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
